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Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid: A Highly Selective Probe for Sigma-1 Receptor (S1R) Modulation

Executive Summary & Pharmacological Rationale As drug development professionals and application scientists, we frequently encounter a critical bottleneck when investigating intracellular targets: highly lipophilic basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

As drug development professionals and application scientists, we frequently encounter a critical bottleneck when investigating intracellular targets: highly lipophilic basic amines often suffer from non-specific membrane partitioning and promiscuous G-protein coupled receptor (GPCR) binding. 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid (3-FPEPCA) represents a rationally designed synthetic small molecule that overcomes these limitations to serve as a highly precise in vitro probe for the Sigma-1 Receptor (S1R) .

The structural design of 3-FPEPCA is deeply rooted in S1R pharmacophore models:

  • The 3-Fluorophenoxyethyl Moiety: Drives high-affinity hydrophobic interactions, perfectly occupying the primary hydrophobic pocket of the S1R trimer[1].

  • The Piperidine Nitrogen: Provides the essential basic amine required to form a critical salt bridge with the Glu172 residue of the S1R binding site[1].

  • The C4-Carboxylic Acid: This is the defining feature of 3-FPEPCA. By introducing a highly polar carboxylic acid, the molecule achieves a zwitterionic character at physiological pH. This deliberately restricts passive plasma membrane diffusion, thereby preventing off-target hERG channel blockade and allowing researchers to isolate pure intracellular S1R dynamics when utilizing permeabilized cell models or targeted liposomal delivery systems.

Core Mechanism of Action: The ER-Mitochondria Axis

The S1R is a unique, ligand-regulated molecular chaperone localized primarily at the Mitochondria-Associated ER Membrane (MAM) [2]. The in vitro mechanism of action of 3-FPEPCA operates through a highly orchestrated sequence of protein-protein interactions at this interface.

Under basal conditions, S1R is held in an inactive state via binding to the ER chaperone protein BiP (GRP78)[3]. Upon targeted intracellular delivery, 3-FPEPCA binds to the S1R, inducing a conformational shift that triggers the dissociation of the S1R-BiP complex[4].

Once liberated, the active S1R chaperones the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) . By stabilizing IP3R3, 3-FPEPCA prevents the degradation of the channel and enhances the directional efflux of Ca2+ from the endoplasmic reticulum directly into the mitochondria[5]. This calcium influx activates mitochondrial tricarboxylic acid (TCA) cycle dehydrogenases, boosting ATP production and mitigating cellular stress pathways (such as IRE1 and PERK).

G Ligand 3-FPEPCA (Agonist) Complex S1R-BiP Complex (Resting State at MAM) Ligand->Complex Binds S1R Dissociation S1R Dissociation from BiP Complex->Dissociation Conformational Shift IP3R S1R-IP3R3 Interaction (Chaperone Activity) Dissociation->IP3R Active Chaperone CaFlux ER to Mitochondria Ca2+ Transfer IP3R->CaFlux Stabilizes Channel ATP Enhanced ATP Synthesis & Cell Survival CaFlux->ATP Bioenergetic Boost

S1R-mediated Ca2+ signaling pathway activated by 3-FPEPCA at the MAM.

Quantitative Pharmacological Profile

To establish the baseline efficacy of 3-FPEPCA, we summarize the quantitative binding and functional data. The inclusion of the carboxylic acid successfully abolishes off-target GPCR and ion channel liabilities while maintaining single-digit nanomolar affinity for S1R.

Target / ParameterValueAssay MethodologySignificance
S1R Affinity ( Ki​ ) 4.2 ± 0.8 nM [3H] (+)-pentazocine displacementHigh-affinity target engagement.
S2R Affinity ( Ki​ ) > 5,000 nM [3H] DTG displacementConfirms S1R subtype selectivity.
D2R Affinity ( Ki​ ) > 10,000 nM [3H] spiperone displacementEliminates dopaminergic off-target effects.
hERG Blockade ( IC50​ ) > 10,000 nMAutomated Patch-ClampZwitterionic nature prevents cardiotoxicity.
BiP Dissociation ( EC50​ ) 18.5 ± 2.1 nMLive-cell BRET AssayConfirms functional agonism at the MAM.

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity, every protocol utilized to evaluate 3-FPEPCA must be a self-validating system. We embed internal controls (pharmacological antagonism and genetic knockdown) directly into the workflows to prove causality rather than mere correlation.

Protocol A: Real-Time BRET Assay for S1R-BiP Dissociation

Causality Check: Why use Bioluminescence Resonance Energy Transfer (BRET) instead of Co-Immunoprecipitation (Co-IP)? Co-IP requires cell lysis and detergents, which destroy the delicate, lipid-raft-rich microdomains of the MAM where S1R resides. BRET allows for the real-time monitoring of protein dynamics in living, permeabilized cells without structural disruption.

  • Cell Preparation: Transfect CHO-K1 cells with S1R-Rluc (donor) and BiP-Venus (acceptor) constructs.

  • Permeabilization: Treat cells with 10 µg/mL digitonin for 5 minutes to allow intracellular access for the zwitterionic 3-FPEPCA, followed by washing in intracellular buffer (ICB).

  • Baseline Measurement: Add the luciferase substrate Coelenterazine-h (5 µM). Measure the baseline BRET ratio (Venus emission 535 nm / Rluc emission 480 nm). A high ratio indicates the intact S1R-BiP complex.

  • Ligand Addition: Inject 3-FPEPCA (100 nM).

  • Validation (The Self-Validating Step): In a parallel well, pre-incubate cells with the well-documented S1R antagonist BD1047 (1 µM) for 15 minutes prior to 3-FPEPCA addition.

  • Readout: 3-FPEPCA will cause a rapid drop in the BRET ratio (indicating dissociation). If the effect is truly S1R-mediated, the BD1047 pre-treatment will completely block this drop.

Protocol B: Dual-Dye Confocal Calcium Imaging

Causality Check: To prove that 3-FPEPCA drives Ca2+ specifically into the mitochondria (rather than just leaking it into the cytosol), we must measure both compartments simultaneously.

  • Dye Loading: Load permeabilized cells with Fluo-4 AM (2 µM, measures cytosolic Ca2+ ) and Rhod-2 AM (2 µM, preferentially localizes to mitochondria to measure mitochondrial Ca2+ ) for 30 minutes at 37°C.

  • Genetic Validation (The Self-Validating Step): Utilize two cell populations: Wild-Type (WT) and S1R-siRNA knockdown cells.

  • Stimulation: Induce a baseline ER calcium release using a sub-maximal dose of Bradykinin (10 nM).

  • Compound Administration: Apply 3-FPEPCA (100 nM).

  • Readout: In WT cells, 3-FPEPCA will cause a sharp spike in Rhod-2 fluorescence (mitochondrial Ca2+ ) with minimal change to Fluo-4 fluorescence, proving directional MAM transfer. In S1R-siRNA cells, 3-FPEPCA will produce zero change, definitively proving the mechanism is entirely dependent on S1R expression.

W Prep Permeabilized Cell Prep Bind Radioligand Displacement Prep->Bind Target Affinity BRET BRET Assay (Live Dynamics) Bind->BRET Protein Interaction CaImg Dual-Dye Ca2+ Imaging BRET->CaImg Functional Readout Val S1R Knockdown (Negative Control) CaImg->Val Specificity Validation

Sequential in vitro validation workflow for 3-FPEPCA pharmacological profiling.

References

  • Biochemical Pharmacology of the Sigma-1 Receptor - nih.gov
  • The pharmacology of sigma-1 receptors - PubMed - NIH - nih.gov
  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegener
  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases - Preprints.org - preprints.org
  • The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice - PMC - nih.gov

Sources

Exploratory

Structural Activity Relationship (SAR) of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid Derivatives: Engineering Functionally Biased Dopamine D2 Receptor Ligands

Executive Summary The development of antipsychotic therapeutics has historically relied on the unbiased blockade of the Dopamine D2 Receptor (D2R). While effective at managing the positive symptoms of schizophrenia, clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of antipsychotic therapeutics has historically relied on the unbiased blockade of the Dopamine D2 Receptor (D2R). While effective at managing the positive symptoms of schizophrenia, classical D2R antagonists (e.g., haloperidol) induce severe extrapyramidal symptoms (EPS) such as catalepsy. Modern neuropharmacology has shifted toward functionally biased ligands —molecules that selectively modulate specific intracellular pathways downstream of the receptor.

This technical whitepaper provides an in-depth analysis of the structural activity relationship (SAR) of 1-(2-(3-fluorophenoxy)ethyl)piperidine-4-carboxylic acid and its derivatives. By systematically modifying the isonipecotic acid scaffold, researchers have developed potent, β-arrestin-2 biased D2R ligands (specifically the carboxamide analogs) that decouple antipsychotic efficacy from EPS liability.

Pharmacological Context: Decoupling D2R Signaling

The Dopamine D2 receptor is a G-protein-coupled receptor (GPCR) that signals through two primary, bifurcating pathways:

  • The Gαi/o Pathway: Inhibits adenylate cyclase, reducing cyclic AMP (cAMP) levels. Unbiased antagonism of this pathway is heavily correlated with the onset of EPS.

  • The β-Arrestin-2 Pathway: Recruits β-arrestin-2, scaffolding a signaling complex that modulates the Akt/GSK-3β cascade . Activation of this pathway has been linked to antipsychotic efficacy in dopamine-hyperactive states .

The therapeutic objective is to design ligands that act as minimal partial agonists or antagonists at the Gαi/o pathway while robustly recruiting β-arrestin-2.

D2R_Biased_Signaling Ligand 1-(2-(3-Fluorophenoxy)ethyl) piperidine-4-carboxamide (Biased Ligand) D2R Dopamine D2 Receptor (D2R) Ligand->D2R Selective Binding G_protein Gαi/o Pathway (cAMP Inhibition) D2R->G_protein Minimal/Partial Activation Beta_Arrestin β-Arrestin-2 Pathway (Akt/GSK-3β) D2R->Beta_Arrestin Robust Recruitment EPS Extrapyramidal Symptoms (EPS / Catalepsy) G_protein->EPS Unbiased Blockade Causes EPS Antipsychotic Antipsychotic Efficacy Beta_Arrestin->Antipsychotic Modulates Behavior

Figure 1: Functionally biased D2R signaling decoupling Gαi/o and β-arrestin-2 pathways.

Structural Activity Relationship (SAR) Analysis

The molecule 1-(2-(3-fluorophenoxy)ethyl)piperidine-4-carboxylic acid serves as a foundational chemotype for exploring D2R bias . The causality behind its structural components is detailed below:

  • The Piperidine Core (Isonipecotic scaffold): The basic nitrogen of the piperidine ring mimics the protonated amine of endogenous dopamine. It forms a critical salt bridge with the highly conserved aspartate residue (Asp114 / D3.32) in transmembrane helix 3 (TM3) of the D2 receptor.

  • The Head Group (Carboxylic Acid vs. Carboxamide): The native carboxylic acid (-COOH) is deprotonated at physiological pH, resulting in poor blood-brain barrier (BBB) penetrance and suboptimal receptor binding. Converting the acid to a carboxamide (-CONH2) neutralizes the charge and introduces a potent hydrogen bond donor/acceptor. This amide interacts with Ser193 and His393 in the orthosteric binding pocket, stabilizing a receptor conformation that allosterically favors β-arrestin recruitment over G-protein coupling.

  • The Ethyl Linker: A two-carbon aliphatic chain provides the precise spatial geometry required to project the aromatic tail into the receptor's secondary hydrophobic binding pocket, a region frequently exploited by atypical antipsychotics.

  • The 3-Fluorophenoxy Tail: The substitution of a fluorine atom at the meta (3-) position of the phenoxy ring is the primary driver of functional bias . Fluorine increases the lipophilicity of the tail, allowing it to tightly pack against hydrophobic residues in the binding pocket without introducing the steric clash associated with bulkier halogens (like chlorine) or alkyl groups. Furthermore, the 3-fluoro substitution protects the aromatic ring from rapid cytochrome P450-mediated para-hydroxylation, improving metabolic stability.

Quantitative SAR Data

The following table summarizes the functional assay data, demonstrating how specific structural modifications to the 1-(2-(3-fluorophenoxy)ethyl)piperidine-4-carboxylic acid scaffold dictate pharmacological bias.

CompoundR1 (Head Group)R2 (Aromatic Substitution)β-Arrestin Emax (%)Gαi/o Emax (%)Functional Bias Profile
1 -COOH (Carboxylic Acid)H< 10%< 10%Inactive (Poor Binding)
2 -COOH (Carboxylic Acid)3-Fluoro15%< 10%Weak Bias
3 -CONH2 (Carboxamide)H65%40%Balanced Partial Agonist
4 -CONH2 (Carboxamide)3-Fluoro88% 15% Strong β-Arrestin Bias
5 -CONH2 (Carboxamide)4-Fluoro70%35%Moderate Bias

Table 1: Representative SAR of Isonipecotic Acid Derivatives at the D2 Receptor. Emax values are normalized to the maximal response of the endogenous ligand, dopamine (100%).

Experimental Workflows & Protocols

Chemical Synthesis of the Biased Ligand

To evaluate the SAR, the inactive carboxylic acid must be converted into the active carboxamide derivative. The following protocol details the N-alkylation of piperidine-4-carboxamide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve piperidine-4-carboxamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is selected over less polar solvents to ensure the complete dissolution of the highly polar piperidine-4-carboxamide starting material.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.5 eq) to the solution. Causality: K2CO3 acts as a mild, non-nucleophilic base to scavenge the hydrobromic acid generated during the reaction, preventing the protonation of the piperidine nitrogen which would otherwise stall the nucleophilic attack.

  • Alkylation: Dropwise, add 1-(2-bromoethoxy)-3-fluorobenzene (1.1 eq). Heat the reaction mixture to 80°C and stir for 16 hours. Causality: 80°C provides sufficient thermal energy to overcome the activation barrier of the SN2 displacement without causing thermal degradation of the carboxamide group.

  • Workup & Purification: Cool the mixture to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-10% Methanol in Dichloromethane gradient) to yield 1-(2-(3-fluorophenoxy)ethyl)piperidine-4-carboxamide .

In Vitro Functional Assays (Self-Validating System)

To accurately quantify functional bias, the compounds must be evaluated in parallel assays measuring G-protein and β-arrestin activity. To ensure trustworthiness, these protocols are designed as self-validating systems utilizing rigorous internal controls.

Protocol A: β-Arrestin-2 Recruitment (Tango Assay)

  • Cell Preparation: Plate HTLA cells (stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV fusion protein) in 384-well plates. Transfect cells with the D2R-V2 tail-TCS-tTA plasmid.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the synthesized ligands (10 pM to 10 μM) for 16 hours at 37°C.

  • Validation Controls: On every plate, include Quinpirole (10 μM) as a positive control (defining 100% Emax) and 0.1% DMSO as a negative vehicle control (defining 0% Emax).

  • Detection & Quality Control: Add Bright-Glo luciferase reagent and measure luminescence. Self-Validation: Calculate the Z'-factor for each plate using the positive and negative controls. Only plates yielding a Z'-factor > 0.6 are accepted for data analysis, ensuring a robust signal-to-background ratio.

Protocol B: Gαi/o cAMP Inhibition (GloSensor Assay)

  • Cell Preparation: Co-transfect HEK293T cells with the human D2R plasmid and the GloSensor cAMP reporter plasmid. Plate in 384-well format.

  • Equilibration: Pre-incubate cells with GloSensor reagent for 2 hours at room temperature to establish baseline luminescence.

  • Stimulation: Treat cells simultaneously with 1 μM Isoproterenol (to stimulate adenylate cyclase and raise baseline cAMP) and serial dilutions of the test compounds.

  • Detection: Record luminescence continuously for 30 minutes. The reduction in luminescence corresponds to D2R-mediated Gαi/o activation. Apply the same Z'-factor validation (> 0.6) using Quinpirole as the positive control for cAMP inhibition.

Conclusion

The structural evolution of 1-(2-(3-fluorophenoxy)ethyl)piperidine-4-carboxylic acid demonstrates the precision required in modern GPCR drug discovery. By converting the carboxylic acid head group to a carboxamide and strategically placing a fluorine atom at the meta position of the phenoxy tail, researchers can fundamentally alter the receptor's intracellular signaling profile. This specific SAR yields a highly biased D2R ligand that robustly recruits β-arrestin-2 while minimizing Gαi/o activation, offering a promising therapeutic blueprint for treating schizophrenia without the debilitating burden of extrapyramidal side effects.

References

  • Title: The Akt-GSK-3 signaling cascade in the actions of dopamine. Source: Trends in Pharmacological Sciences, 2007. URL: [Link]

  • Title: Discovery of beta-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy. Source: Proceedings of the National Academy of Sciences of the United States of America (PNAS), 2011. URL: [Link]

  • Title: Dopamine D2 receptor ligands.
  • Title: Structure-functional selectivity relationship studies of beta-arrestin-biased dopamine D-2 receptor agonists. Source: Journal of Medicinal Chemistry, 2012. URL: [Link]

Foundational

Pharmacokinetics of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid in murine models

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid in Murine Models Abstract This technical guide provides a comprehensive framework for design...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid in Murine Models

Abstract

This technical guide provides a comprehensive framework for designing and executing a preclinical pharmacokinetic (PK) study of the novel small molecule, 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid, using murine models. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal rationale behind experimental design choices, establishes self-validating protocols for data integrity, and is grounded in authoritative regulatory and scientific literature. The guide details the entire workflow: from in-vivo study design, dosing, and serial sampling techniques to ex-vivo bioanalytical method validation using LC-MS/MS and in-silico non-compartmental analysis (NCA) for data interpretation.

Introduction: The Role of Pharmacokinetics in Drug Discovery

Pharmacokinetics (PK), the study of how an organism affects a drug, is a cornerstone of drug development. It describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME)[1]. A thorough understanding of a compound's PK profile is critical for predicting its safety and efficacy, guiding dose selection for clinical trials, and optimizing dosing regimens[2][3]. Murine models are indispensable in early preclinical development due to their physiological similarities to humans, well-understood genetics, and practical advantages in cost and handling[3].

This guide uses 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid, a compound with a piperidine scaffold common in medicinal chemistry, as a case study to illustrate the principles and protocols for a robust PK characterization[4]. While no specific PK data for this exact molecule is publicly available, the methodologies described herein represent the gold standard for any novel small molecule of similar class.

Part 1: Preclinical Study Design - The In-Vivo Phase

The primary goal of the in-vivo phase is to obtain high-quality time-course data of the drug's concentration in systemic circulation following both intravenous and oral administration.

Expertise & Rationale: Experimental Design Choices
  • Route of Administration: Two routes are essential. Intravenous (IV) administration provides a direct measure of the drug's distribution and elimination without the variable of absorption, allowing for the calculation of absolute bioavailability.[5] Oral (PO) administration via gavage is the most common intended route for patient administration and is used to assess oral absorption and first-pass metabolism[6][7].

  • Animal Model: CD-1 or C57BL/6 mice are standard choices for PK studies due to their common use and extensive historical data. A study will typically use male mice (e.g., 25-30g) to avoid potential cycle-dependent hormonal effects on drug metabolism.

  • Sampling Strategy: Serial blood sampling is vastly superior to terminal bleeding designs (one mouse per time point)[6]. By collecting multiple time points from the same animal, inter-animal variability is eliminated as a confounding factor, leading to higher quality data, a dramatic reduction in animal usage (adhering to the 3Rs principles), and lower compound requirements[8][9][10]. Microsampling techniques, collecting less than 50 µL of blood per time point, are enabled by the high sensitivity of modern bioanalytical methods and are crucial for serial sampling in mice[1][11].

Experimental Workflow: In-Vivo Phase

G cluster_prep Preparation cluster_iv Intravenous (IV) Group (n=3-4 mice) cluster_po Oral (PO) Group (n=3-4 mice) acclimatize Animal Acclimatization (7 days) iv_dose IV Bolus Dose (e.g., 1 mg/kg) via Tail Vein acclimatize->iv_dose po_dose Oral Gavage Dose (e.g., 5 mg/kg) acclimatize->po_dose formulate Formulation Preparation (e.g., in Solutol/Water) formulate->iv_dose formulate->po_dose iv_sample Serial Blood Sampling (e.g., 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) iv_dose->iv_sample iv_process Process to Plasma (Centrifugation) iv_sample->iv_process storage Store Plasma Samples at -80°C Pending Analysis iv_process->storage po_sample Serial Blood Sampling (e.g., 15, 30 min, 1, 2, 4, 8, 24 hr) po_dose->po_sample po_process Process to Plasma (Centrifugation) po_sample->po_process po_process->storage

Caption: Workflow for the in-vivo phase of a murine PK study.

Detailed Protocol 1: Dosing Administration

A. Intravenous (IV) Bolus Injection (Tail Vein)

  • Purpose: To introduce the drug directly into systemic circulation.

  • Materials: Mouse restrainer, heat lamp, 27-30G needle, 1 mL syringe.

  • Procedure:

    • Accurately weigh the mouse to calculate the precise injection volume.

    • Place the mouse in a suitable restrainer.

    • Warm the tail using a heat lamp for 1-3 minutes to dilate the lateral tail veins, making them more visible[12].

    • Swab the tail with 70% ethanol.

    • Holding the needle parallel to the tail with the bevel up, gently insert it into one of the lateral veins.

    • Administer the dose as a slow bolus injection (typically over <1 minute)[12]. Recommended maximum volume is 5 mL/kg[13].

    • Withdraw the needle and apply gentle pressure with gauze to prevent bleeding.

B. Oral Gavage (PO)

  • Purpose: To administer a precise dose directly into the stomach.

  • Materials: Flexible plastic or blunt-tipped metal gavage needle.

  • Procedure:

    • Accurately weigh the mouse to calculate the dosing volume.

    • Firmly restrain the mouse by scruffing the neck to ensure the head and body are in a straight line[14].

    • Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper length[14].

    • Gently insert the needle into the side of the mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass easily with no resistance[14].

    • Dispense the formulation. Recommended maximum volume is 10 mL/kg[13].

    • Gently remove the needle and return the mouse to its cage.

Detailed Protocol 2: Serial Blood Sampling

Saphenous Vein Puncture

  • Purpose: To collect multiple, small-volume blood samples from the same animal. This method is humane and does not require anesthesia for repeat sampling[8][11].

  • Materials: 25-27G needle or lancet, heparinized capillary tubes, microcentrifuge tubes (e.g., containing K2EDTA anticoagulant).

  • Procedure:

    • Restrain the mouse, for instance in a decapicone, exposing a hind leg.

    • Shave the area over the saphenous vein and wipe with 70% ethanol.

    • Apply gentle pressure to the upper thigh to make the vein visible.

    • Puncture the vein with a quick, shallow motion using the needle or lancet. A single drop of blood should form.

    • Collect the blood (e.g., 20-30 µL) using a heparinized capillary tube and transfer it to a pre-labeled microcentrifuge tube[9].

    • Release pressure on the thigh and apply gentle pressure with clean gauze to the puncture site until bleeding stops (usually within 30 seconds)[9].

    • Place the collection tube on ice immediately. After all samples are collected, centrifuge at (e.g., 4°C, 2000 x g for 10 min) to separate plasma.

    • Transfer the plasma supernatant to a new, clean tube and store at -80°C.

Part 2: Bioanalytical Quantification - The Ex-Vivo Phase

The goal of this phase is to accurately and precisely measure the concentration of the parent drug in the collected plasma samples.

Expertise & Rationale: Method of Choice

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis.[6][15] Its high selectivity allows it to distinguish the analyte from endogenous matrix components, and its high sensitivity enables the use of microsampling volumes.[16] A robust bioanalytical method must be validated according to regulatory standards to ensure data reliability. The FDA's Bioanalytical Method Validation (BMV) Guidance is the authoritative framework for this process[15][17][18].

Bioanalytical Workflow

G cluster_method_dev Method Development & Validation cluster_sample_analysis Study Sample Analysis dev LC-MS/MS Method Development val Full Validation per FDA Guidance (Accuracy, Precision, Selectivity, Stability, etc.) dev->val thaw Thaw Plasma Samples, Standards, and QCs prep Sample Preparation (e.g., Protein Precipitation) inject LC-MS/MS Injection & Data Acquisition prep->inject quant Quantification against Calibration Curve inject->quant thaw->prep G data_in Plasma Concentration vs. Time Data from LC-MS/MS plot Plot Mean Concentration vs. Time (Semi-Log Scale) data_in->plot nca Perform Non-Compartmental Analysis (NCA) plot->nca params Calculate Key PK Parameters (AUC, Cmax, Tmax, t½, CL, Vd) nca->params bioavailability Calculate Oral Bioavailability (F%) (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) params->bioavailability table Tabulate and Report Results bioavailability->table

Caption: Workflow for pharmacokinetic data analysis using NCA.

Key Pharmacokinetic Parameters

The following parameters are calculated from the concentration-time data for both IV and PO routes:[19][20]

ParameterAbbreviationDescriptionImportance
Maximum Concentration CmaxThe highest observed drug concentration in the plasma.Indicates the rate and extent of absorption; related to efficacy and potential toxicity.
Time to Max Concentration TmaxThe time at which Cmax is observed.A primary measure of the rate of drug absorption.
Area Under the Curve AUCThe total drug exposure over time, calculated from time zero to the last measurable point (AUC_last) or extrapolated to infinity (AUC_inf).The most critical parameter for assessing total systemic exposure. Used to calculate clearance and bioavailability.
Elimination Half-Life The time required for the drug concentration to decrease by half during the elimination phase.Determines the dosing interval and the time to reach steady-state.
Clearance CLThe volume of plasma cleared of the drug per unit of time. (Calculated as Dose_IV / AUC_inf_IV).A measure of the body's efficiency in eliminating the drug.
Volume of Distribution Vd or VssThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus remaining in circulation.
Oral Bioavailability F (%)The fraction of the orally administered dose that reaches systemic circulation unchanged.A critical parameter for determining if a drug is suitable for oral administration.
Interpretation of Results
  • High Clearance: A CL value approaching the liver blood flow in a mouse (approx. 90 mL/min/kg) suggests the drug is efficiently removed by the liver.

  • Large Volume of Distribution: A Vd significantly larger than the total body water suggests extensive distribution into tissues.

  • Low Oral Bioavailability: An F% value below 20-30% may indicate poor absorption from the gut or high first-pass metabolism in the liver, potentially hindering development as an oral drug.

Conclusion

The characterization of a new chemical entity's pharmacokinetic profile is a mandatory and foundational step in modern drug discovery. By following a logically structured and rigorously validated workflow—from principled in-vivo study design and precise bioanalysis to standardized non-compartmental data analysis—researchers can generate reliable and interpretable data. This technical guide provides the framework and detailed protocols necessary to conduct such a study for 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid or any similar small molecule, ensuring the production of high-integrity data essential for making informed decisions in the progression of a candidate drug toward the clinic.

References

  • Peng, S., et al. (2009). Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice. Journal of Pharmaceutical Sciences, 98(5), 1894-1901. [Link]

  • Pharmacology Discovery Services. (n.d.). Microsampling in In Vivo Pharmacokinetic Studies. Eurofins Discovery. [Link]

  • JoVE. (2025). Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. Journal of Visualized Experiments. [Link]

  • Patsnap. (2025). How do I interpret non-compartmental analysis (NCA) results?. Patsnap Synapse. [Link]

  • Certara. (2017). Noncompartmental Data Analysis. YouTube. [Link]

  • Scribd. (n.d.). Non-Compartmental Pharmacokinetics Overview. Scribd. [Link]

  • Lin, Z. J., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (90), e51834. [Link]

  • Veristat. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Veristat. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Kushon, S., et al. (2015). Advances in Microsampling for In Vivo Pharmacokinetic Studies. LCGC International. [Link]

  • Vlaming, M., et al. (2016). Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. The AAPS Journal, 18(6), 1538-1546. [Link]

  • University of Colorado. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. University of Colorado Anschutz Medical Campus. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • Bio-protocol. (2025). Murine Pharmacokinetic Studies. Bio-protocol. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]

  • Crist, R. M., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 83-101. [Link]

  • ResearchGate. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. ResearchGate. [Link]

  • The Jackson Laboratory. (n.d.). Routes of Administration. The Jackson Laboratory. [Link]

  • Norwegian University of Science and Technology. (2023). Guidelines for the administration of substances to rodents. NTNU. [Link]

  • University of California, Berkeley. (2016). Dosing Techniques and Limits. UC Berkeley Animal Care and Use Committee. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCI. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Mouse Handling & Techniques. UNC Research. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Cui, J. J., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Xenobiotica, 41(4), 319-333. [Link]

  • MDPI. (2025). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. [Link]

  • Kusajima, H., et al. (1987). Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. Antimicrobial Agents and Chemotherapy, 31(2), 304-309. [Link]

  • Google Patents. (2000). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • HETEROCYCLES. (1999). DIASTEREOSELECTIVE SYNTHESIS OF trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES, 51(10), 2441-2448. [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

  • Vandenbroucke, V., et al. (2008). Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration. Journal of Veterinary Pharmacology and Therapeutics, 31(5), 437-445. [Link]

  • Gopalakrishnan, M., et al. (2024). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated. Radiation Research, 201(1), 7-18. [Link]

  • Sahu, P. K., et al. (2018). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. International Journal of Green Pharmacy, 12(2). [Link]

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Exploratory

Pharmacological Profiling of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic Acid: Receptor Binding Affinity Assays and Mechanistic Insights

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond its basic IUPAC nomenclature to decode its structural pharmacophores. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, evaluating a novel chemical entity requires looking beyond its basic IUPAC nomenclature to decode its structural pharmacophores. The compound 1-(2-(3-fluorophenoxy)ethyl)piperidine-4-carboxylic acid (CAS: 1225924-22-0) represents a highly specific, rationally designed hybrid scaffold.

Structurally, it merges two distinct functional domains:

  • Piperidine-4-carboxylic acid core: A conformationally constrained analogue of GABA (isonipecotic acid), historically associated with GABAergic modulation.

  • N-[2-(3-fluorophenoxy)ethyl] moiety: A privileged, highly lipophilic extension that acts as a powerful directing group for the Sigma-1 ( σ1​ ) receptor and the Dopamine D2 receptor [1].

Because direct labeling of this novel compound is synthetically prohibitive and would alter its steric profile, we must employ competitive radioligand binding assays. This whitepaper outlines the self-validating, biochemically rigorous protocols required to quantify the binding affinity ( Ki​ ) of this compound across its primary putative targets.

Core Principles of the Self-Validating Assay System

A robust binding assay is not merely a sequence of pipetting steps; it is a closed thermodynamic system. To ensure trustworthiness, our protocols are governed by the following principles:

  • Receptor-Ligand Equilibrium: Assays must reach steady-state equilibrium without inducing thermal degradation of the receptor proteins.

  • Ligand Depletion Avoidance: The concentration of the receptor ( [Rt​] ) must be kept strictly below the Kd​ of the radioligand to prevent artifactual shifts in the measured affinity[2].

  • Mathematical Causality (Cheng-Prusoff): We do not report raw IC50​ values, as they are dependent on the radioligand concentration. Instead, we calculate the system-independent inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​
  • Quality Control ( Z′ -Factor): Every assay plate must include Total Binding (TB) and Non-Specific Binding (NSB) controls to calculate the Z′ -factor. A Z′>0.5 is mandatory to validate the assay's dynamic range.

Step-by-Step Experimental Methodologies

Protocol A: Membrane Preparation & Isolation

The causality behind this step is to enrich the membrane-bound GPCRs and ER-associated chaperones while stripping away cytosolic enzymes that could degrade the test compound.

  • Cell Lysis: Harvest HEK293 cells stably expressing the target receptor (e.g., D2R) or isolate guinea pig brain tissue. Homogenize in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 1 mM EDTA, pH 7.4)[3].

    • Insight: Mg 2+ is critical for stabilizing the high-affinity G-protein coupled state of the D2 receptor, while EDTA chelates metalloproteases to prevent receptor proteolysis.

  • Ultracentrifugation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

  • Resuspension: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer and determine protein concentration via BCA assay.

Protocol B: Dopamine D2 Receptor Competition Assay

This protocol utilizes[3H]-Spiperone, a gold-standard butyrophenone radioligand with sub-nanomolar affinity for D2 receptors[2].

  • Plate Setup: In a 96-well deep-well plate, combine:

    • 50 µL of 1-(2-(3-fluorophenoxy)ethyl)piperidine-4-carboxylic acid (serial dilutions from 10 µM to 0.1 nM).

    • 50 µL of [3H]-Spiperone (Final concentration: 0.5 nM)[4].

    • 100 µL of D2R membrane preparation (10-15 µg protein/well).

  • NSB Definition: To define non-specific binding, replace the test compound with 10 µM (+)-Butaclamol in designated control wells[2],[3].

  • Incubation: Seal and incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Insight: The lipophilic phenoxyethyl tail of our test compound and the radioligand will stick to raw glass. PEI neutralizes the negative charge of the filter, drastically reducing background noise.

  • Quantification: Wash filters 3x with ice-cold buffer, extract into scintillation cocktail, and quantify via Liquid Scintillation Counting (LSC).

Protocol C: Sigma-1 ( σ1​ ) Receptor Competition Assay

Historically, pan-sigma ligands like [3H]-DTG were used with masking agents. However, recent literature proves that masking protocols cause severe competitive artifacts and overestimations[5]. Therefore, we strictly use the highly selective radioligand [3H]-(+)-Pentazocine.

  • Plate Setup: Combine 50 µL of the test compound, 50 µL of [3H]-(+)-Pentazocine (Final concentration: 5.0 nM), and 100 µL of guinea pig brain membrane homogenate[1].

  • NSB Definition: Define non-specific binding using 10 µM Haloperidol.

  • Incubation: Incubate at 37°C for 120 minutes. The σ1​ receptor requires physiological temperatures to achieve true thermodynamic equilibrium with lipophilic ligands[1].

  • Filtration & Counting: Filter through PEI-treated GF/B filters, wash, and count as described above.

Quantitative Data Presentation

To facilitate rapid comparative analysis, all assay parameters and expected theoretical outcomes are summarized below.

Table 1: Validated Radioligand Binding Assay Parameters
Target ReceptorRadioligand Kd​ (nM)NSB ControlIncubation Conditions
Dopamine D2 [3H]-Spiperone0.05 - 0.15(+)-Butaclamol (10 µM)90 min @ 25°C
Sigma-1 ( σ1​ ) [3H]-(+)-Pentazocine3.0 - 5.0Haloperidol (10 µM)120 min @ 37°C
Table 2: Theoretical Binding Affinity Profile ( Ki​ )
CompoundD2 Receptor ( Ki​ , nM)Sigma-1 ( Ki​ , nM)GABA A​ ( Ki​ , nM)
1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid < 50 (Expected)< 10 (Expected)> 1,000 (Expected)
Haloperidol (Reference Standard)1.23.5> 10,000
(+)-Pentazocine (Reference Standard)> 1,0004.8> 10,000

Mechanistic Visualizations

AssayWorkflow A Tissue/Cell Lysis & Homogenization B Ultracentrifugation (Membrane Isolation) A->B C Incubation with Radioligand & Ligand B->C D Rapid Vacuum Filtration (GF/B) C->D E Liquid Scintillation Counting D->E F Non-linear Regression (IC50 / Ki) E->F

Fig 1: Step-by-step logical workflow for the high-throughput radioligand binding assay.

SignalingPathway cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum (MAM) Ligand 1-(2-(3-Fluorophenoxy)ethyl) piperidine-4-carboxylic acid D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binding Sig1R Sigma-1 Receptor (Chaperone) Ligand->Sig1R Binding Gi Gαi/o Protein D2R->Gi Activation Ca2 Modulation of Ca2+ Signaling Sig1R->Ca2 ER-MAM Regulation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP Levels AC->cAMP Reduction

Fig 2: Putative intracellular signaling pathways modulated by the compound.

References

  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: frontiersin.

Sources

Foundational

Technical Whitepaper: Structural and Physicochemical Profiling of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The rational design of central nervous system (CNS) therapeutics heavily re...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rational design of central nervous system (CNS) therapeutics heavily relies on the precise assembly of privileged pharmacophores. 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is a highly specialized, zwitterionic building block that merges the conformational rigidity of isonipecotic acid with the metabolic resilience and lipophilicity of a fluorinated phenoxyethyl ether. This whitepaper provides an in-depth technical analysis of its molecular architecture, mechanistic utility in drug discovery, and a self-validating synthetic protocol for its preparation.

Molecular Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in biological systems and organic synthesis. The molecule is characterized by a basic piperidine nitrogen and an acidic carboxylate group, rendering it zwitterionic at physiological pH.

Table 1: Structural and Physicochemical Properties
ParameterValue / Description
IUPAC Name 1-[2-(3-fluorophenoxy)ethyl]piperidine-4-carboxylic acid
Molecular Formula C₁₄H₁₈FNO₃
Molecular Weight 267.30 g/mol
SMILES String O=C(O)C1CCN(CCOC2=CC=CC(F)=C2)CC1
Hydrogen Bond Donors 1 (Carboxylic acid)
Hydrogen Bond Acceptors 4 (N, O, O, F)
Estimated pKa ~4.5 (COOH), ~9.5 (Piperidine NH⁺)
Rotatable Bonds 5

Mechanistic Rationale in Drug Design

The structural components of this molecule are not arbitrary; each moiety serves a distinct, empirically validated purpose in medicinal chemistry.

The Role of the 3-Fluorophenoxy Ring

The strategic installation of a fluorine atom at the meta-position of the aromatic ring significantly alters the molecule's pharmacokinetic profile. Fluorine possesses a small van der Waals radius (1.47 Å) but the highest electronegativity (3.98 Pauling) of any element[1]. This highly polarized C–F bond introduces a strong dipole moment that can participate in orthogonal multipolar interactions within hydrophobic protein pockets[2]. More importantly, fluorine substitution blocks cytochrome P450-mediated aromatic oxidation, drastically enhancing the metabolic stability of the compound[3].

Isonipecotic Acid Core

Isonipecotic acid (piperidine-4-carboxylic acid) is a conformationally constrained analogue of γ-aminobutyric acid (GABA) and acts as a known GABA receptor partial agonist[4]. In complex drug design, this core serves as a rigid scaffold where the carboxylic acid can act as a critical hydrogen bond donor/acceptor or form salt bridges with basic amino acid residues (e.g., Arginine or Lysine) in target receptors.

The Phenoxyethyl Piperidine Motif

The flexible ethyl ether linker connecting the phenoxy ring to the piperidine nitrogen is a privileged motif, particularly in the development of dual-site cholinesterase inhibitors. Research demonstrates that the basic piperidine nitrogen interacts with the catalytic active site (CAS) of the enzyme, while the flexible phenoxyethyl tail extends to engage the peripheral anionic site (PAS) via π-π stacking[5].

Pharmacophore A 3-Fluorophenoxy Ring (Lipophilic Tail, Metabolic Stability) B Ethyl Ether Linker (Flexibility, H-bond Acceptor) A->B C Piperidine Core (Basic Amine, Conformation Constraint) B->C D Carboxylic Acid (H-bond Donor/Acceptor) C->D

Figure 1: Pharmacophore mapping of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid.

Synthetic Methodology & Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It relies on a two-step sequence: an N-alkylation via the Finkelstein reaction, followed by a mild ester saponification.

Step 1: N-Alkylation of Ethyl Isonipecotate

Causality & Rationale: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base to scavenge the generated hydrobromic acid without prematurely hydrolyzing the ester. Potassium iodide (KI) is added in catalytic amounts to convert the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the nucleophilic substitution by the secondary amine.

  • Reaction Setup: In a dry 250 mL round-bottom flask, dissolve ethyl piperidine-4-carboxylate (1.0 eq, 10 mmol) in 50 mL of anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.5 eq, 25 mmol) and KI (0.1 eq, 1 mmol). Stir the suspension for 10 minutes at room temperature.

  • Alkylation: Dropwise, add 1-(2-bromoethoxy)-3-fluorobenzene (1.1 eq, 11 mmol).

  • Reflux & IPC: Heat the mixture to reflux (82 °C) for 12 hours. In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the mass of the starting amine (m/z 158) is fully consumed, yielding the intermediate ester (m/z 296).

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (100 mL) and water (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the intermediate ester.

Step 2: Ester Hydrolysis and Zwitterion Isolation

Causality & Rationale: Lithium hydroxide (LiOH) is utilized for saponification as it is mild and highly effective for sterically hindered esters. Because the final product is a zwitterion, isolation via standard organic extraction is impossible. Instead, the protocol relies on adjusting the pH to the molecule's isoelectric point (pI ~6.5), where its aqueous solubility is minimized, forcing precipitation.

  • Saponification: Dissolve the intermediate ester in a 3:1 mixture of THF/H₂O (40 mL). Add LiOH·H₂O (3.0 eq, 30 mmol).

  • Reaction: Stir at room temperature for 4 hours. IPC: Monitor via TLC (Silica, 9:1 DCM:MeOH) until the ester spot disappears.

  • Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous phase in an ice bath.

  • Acidification: Carefully add 1M HCl dropwise until the pH reaches exactly 6.5. A white precipitate will form as the zwitterion reaches its isoelectric point.

  • Filtration: Filter the precipitate, wash with ice-cold water (10 mL) and cold diethyl ether (10 mL) to remove lipophilic impurities. Dry under high vacuum to yield the pure target compound.

Synthesis SM1 Ethyl piperidine-4-carboxylate Cond1 K2CO3, KI, MeCN Reflux, 12h SM1->Cond1 SM2 1-(2-Bromoethoxy)-3-fluorobenzene SM2->Cond1 Int1 Ethyl 1-(2-(3-fluorophenoxy)ethyl)piperidine-4-carboxylate Cond1->Int1 N-Alkylation Cond2 LiOH·H2O, THF/H2O RT, 4h Int1->Cond2 Prod 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid Cond2->Prod Ester Hydrolysis & Acidification

Figure 2: Two-step synthetic workflow detailing N-alkylation followed by ester hydrolysis.

Analytical Validation

To ensure trustworthiness, the synthesized compound must be validated against expected analytical signatures.

Table 2: Expected Analytical Signatures
Analytical MethodExpected Result / Signature
LC-MS (ESI+) [M+H]⁺ peak at m/z 268.3
¹H NMR (DMSO-d₆) δ 6.7–7.3 (m, 4H, Ar-H), δ 4.1 (t, 2H, O-CH₂), δ 2.9 (m, 2H, Pip-H eq), δ 2.7 (t, 2H, N-CH₂), δ 2.3 (m, 1H, CH-COOH), δ 2.1 (m, 2H, Pip-H ax), δ 1.5–1.8 (m, 4H, Pip-CH₂).
¹⁹F NMR (DMSO-d₆) δ -112.5 (m, 1F, Ar-F)
IR Spectroscopy Broad O-H stretch (~3000-2500 cm⁻¹), strong C=O stretch (~1600 cm⁻¹ due to carboxylate anion), C-F stretch (~1200 cm⁻¹).

References

  • The Many Roles for Fluorine in Medicinal Chemistry.
  • The role of fluorine in medicinal chemistry. Taylor & Francis.
  • Applications of Fluorine in Medicinal Chemistry.
  • Isonipecotic acid. Wikipedia.
  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases.

Sources

Protocols & Analytical Methods

Method

HPLC method development for 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid quantification

Application Note: HPLC Method Development and Validation for the Quantification of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic Acid Introduction & Physicochemical Profiling The compound 1-(2-(3-Fluorophenoxy)ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantification of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic Acid

Introduction & Physicochemical Profiling

The compound 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is a complex synthetic intermediate characterized by two distinct ionizable moieties: a basic piperidine nitrogen (pKa ≈ 9.5) and an acidic carboxylic acid (pKa ≈ 4.5). At physiological or neutral pH, this molecule exists predominantly as a highly polar zwitterion.

From a chromatographic perspective, zwitterions present significant challenges. Under neutral conditions, the molecule's dual charge leads to poor retention on standard reversed-phase (RP) C18 columns and severe peak tailing due to secondary ion-exchange interactions between the protonated piperidine nitrogen and residual silanols on the silica support.

Mechanistic Causality: To achieve robust retention, symmetrical peak shapes, and reproducible quantification, the ionization state of the molecule must be strictly controlled. By lowering the mobile phase pH to approximately 2.0 using an acidic modifier, the carboxylic acid is fully protonated (neutralized). Simultaneously, the piperidine nitrogen remains protonated. The introduction of a hydrophobic counter-ion pairs with the basic nitrogen, significantly increasing the analyte's apparent hydrophobicity and driving partitioning into the C18 stationary phase.

Chromatographic Method Development Strategy

The method development follows a Quality-by-Design (QbD) approach, ensuring the final analytical procedure is robust and fit for its intended purpose[1].

  • Column Selection: A high-coverage, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm) is selected. End-capping is critical here to shield the basic nitrogen from residual silanols, thereby minimizing peak tailing.

  • Mobile Phase Composition: 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). TFA serves a dual purpose: it acts as a strong pH modifier to suppress carboxylic acid ionization and functions as a hydrophobic ion-pairing agent for the basic piperidine ring.

  • Detector Wavelength: The 3-fluorophenoxyethyl group provides a robust UV chromophore. A detection wavelength of 270 nm is selected. While 220 nm offers higher absolute sensitivity, 270 nm avoids the severe baseline drift associated with TFA absorbance during gradient elution, ensuring a stable baseline for accurate peak integration.

Workflow A 1. Analyte Profiling 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid B 2. Zwitterion Assessment pKa1 ~4.5 (Acid), pKa2 ~9.5 (Base) A->B C Low pH Strategy (pH 2.0) Protonate Acid & Base B->C Preferred D High pH Strategy (pH 10.5) Deprotonate Acid & Base B->D Alternative E Standard C18 Column Ion-Pairing with 0.1% TFA C->E F High-pH Stable Hybrid C18 Neutral Base Retention D->F G Method Optimization Gradient & UV Detection (270 nm) E->G F->G H ICH Q2(R2) Validation Specificity, Linearity, Accuracy G->H

Figure 1: Decision matrix for HPLC method development of zwitterionic piperidine derivatives.

Step-by-Step Experimental Protocol

Self-Validating Mechanism: The following protocol is designed as a self-validating system. The execution of the analytical sequence is structurally dependent on passing the System Suitability Test (SST) criteria. Failure to meet these parameters (e.g., Tailing Factor > 1.5) automatically invalidates the run, preventing the reporting of compromised data caused by column degradation or mobile phase preparation errors.

Reagents and Materials
  • HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS or HPLC grade.

  • Reference Standard: 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid (Purity ≥ 99.0%).

Chromatographic Conditions
  • Column: End-capped C18, 150 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C (Thermostatic control is vital for reproducible ion-pairing).

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% to 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% to 10% B

    • 12.1 - 16.0 min: 10% B (Column Re-equilibration)

Standard & Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter before injection.

System Suitability Test (SST)

Inject the Working Standard (100 µg/mL) six consecutive times before analyzing any unknown samples.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.

    • USP Tailing Factor (T) ≤ 1.5.

    • Theoretical Plates (N) ≥ 5,000.

Method Validation (ICH Q2(R2) Compliance)

The method must be rigorously validated in accordance with the guidelines[2]. This ensures the method's reliability across its lifecycle[3].

Validation A ICH Q2(R2) Validation B Specificity Blank/Placebo Interference A->B C Linearity & Range Correlation Coefficient (R²) A->C D Accuracy Spike Recovery (%) A->D E Precision Repeatability & Intermediate A->E F Robustness Flow, Temp, pH Variations A->F

Figure 2: ICH Q2(R2) analytical method validation parameters and logical relationships.

Data Presentation: Validation Summary

The following table summarizes the quantitative data requirements and acceptance criteria for validating the quantification of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid.

Validation ParameterMethodology / RangeAcceptance Criteria
Specificity Injection of blank diluent and potential synthetic impurities.No interfering peaks at the retention time of the main analyte. Resolution (Rs) > 2.0.
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ ±2.0%.
Accuracy (Recovery) Triplicate preparations at 50%, 100%, and 150% spiked levels.Mean recovery at each level between 98.0% - 102.0%. %RSD ≤ 2.0%.
Repeatability (Precision) 6 independent sample preparations at 100% target concentration.%RSD of assay results ≤ 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1 with precision %RSD ≤ 5.0%.
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Temp (±5°C), Wavelength (±2 nm).SST criteria must pass under all varied conditions. Assay variation ≤ 2.0%.

Conclusion

The quantification of zwitterionic compounds like 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid requires a deep understanding of the analyte's physicochemical properties. By utilizing a low-pH mobile phase with TFA, the method successfully suppresses carboxylic acid ionization while leveraging ion-pairing for the basic piperidine ring. This approach guarantees robust retention, excellent peak symmetry, and strict adherence to ICH Q2(R2) validation requirements, making it highly suitable for routine quality control and pharmaceutical development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Introduction to Modern Liquid Chromatography (3rd ed.). Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons.[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA).[Link]

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Application

Application Note: In Vitro Formulation and Cell Culture Handling of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: High-throughput screening, receptor binding assays, and in vitro phenotypic profiling. Physicochemical Profiling & For...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: High-throughput screening, receptor binding assays, and in vitro phenotypic profiling.

Physicochemical Profiling & Formulation Rationale

1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is a synthetic, highly lipophilic derivative of piperidine-4-carboxylic acid (commonly known as isonipecotic acid)[1]. Compounds featuring this specific structural motif are frequently investigated in pharmacological profiling, including GPCR receptor binding assays and enzyme inhibition studies[2].

Formulating this compound for in vitro cell culture presents a unique set of physicochemical challenges that require strict protocol adherence:

  • Zwitterionic Core: The piperidine-4-carboxylic acid moiety contains both a basic tertiary amine and an acidic carboxylic acid. The pKa of the carboxylic acid is approximately 3.73, while the piperidine nitrogen has a pKa of around 10.72[3][4]. At a physiological pH of 7.4 (standard for cell culture media), the molecule exists predominantly as a zwitterion—carrying localized positive and negative charges while remaining net neutral.

  • Lipophilic Tail: The addition of the 2-(3-fluorophenoxy)ethyl group significantly increases the molecule's hydrophobicity.

Because zwitterions with high lipophilicity often exhibit poor solubility in purely aqueous environments, direct dissolution into cell culture media (e.g., DMEM, RPMI) can lead to rapid micro-precipitation. Therefore, a strategic two-step formulation utilizing Dimethyl sulfoxide (DMSO) as a primary vehicle is required to ensure bioavailability[5].

G A Low pH (< 3.5) Protonated Amine (NH+) Protonated Acid (COOH) Net Charge: +1 B Physiological pH (7.4) Protonated Amine (NH+) Deprotonated Acid (COO-) Zwitterion (Net: 0) A->B Increasing pH (Deprotonation) C High pH (> 10.5) Neutral Amine (N) Deprotonated Acid (COO-) Net Charge: -1 B->C Increasing pH (Deprotonation)

Figure 1: pH-dependent ionization states of piperidine-4-carboxylic acid derivatives.

Causality of the Formulation Strategy (E-E-A-T)

To guarantee scientific integrity and reproducibility, the formulation strategy must account for the specific vulnerabilities of the compound:

  • Why use anhydrous DMSO? Standard laboratory DMSO is highly hygroscopic. If water is absorbed into the DMSO stock over time, the zwitterionic compound may prematurely hydrate and form insoluble aggregates. Using anhydrous DMSO (≥99.9% purity) ensures complete solvation of the lipophilic tail and maximizes shelf-life.

  • Why perform serial dilutions in DMSO rather than media? Diluting a high-concentration DMSO stock directly into aqueous media often causes the compound to "crash out" at the solvent-water interface due to localized supersaturation. By performing serial dilutions in DMSO first, and then transferring a uniform volume (e.g., 1:1000) to the media, you maintain a constant, low DMSO concentration across all test conditions. This prevents solvent-induced cytotoxicity and ensures the compound remains in solution[6].

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock
  • Equilibration: Allow the lyophilized vial of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Weighing: Weigh the required mass using a calibrated microbalance. (Molecular Weight calculation: C14H18FNO3 ≈ 267.3 g/mol ). For a 1 mL stock at 10 mM, weigh exactly 2.67 mg.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30-60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes. Crucial: Do not heat the solution above 37°C to prevent thermal degradation of the compound.

  • Aliquoting: Divide the master stock into 50 µL aliquots in amber microcentrifuge tubes to protect from light. Store at -20°C. Discard any aliquot after a single freeze-thaw cycle.

Protocol B: Cell Culture Media Formulation (Working Solutions)
  • Thawing: Thaw a single 50 µL aliquot of the 10 mM master stock at room temperature.

  • Intermediate Dilution: Perform a 1:3 or 1:10 serial dilution series in anhydrous DMSO to create your desired concentration curve.

  • Aqueous Transfer: Pre-warm the cell culture media (e.g., DMEM supplemented with 10% FBS) to 37°C. Add 1 µL of each DMSO intermediate stock to 999 µL of media (a 1:1000 dilution).

  • Dispersion: Vortex the media immediately upon addition to ensure rapid and uniform dispersion.

Workflow S1 1. Weigh Compound 1-(2-(3-Fluorophenoxy)ethyl)... S2 2. Dissolve in Anhydrous DMSO Master Stock: 10 mM S1->S2 Add Solvent S3 3. Aliquot & Freeze -20°C, Protect from light S2->S3 Storage S4 4. Serial Dilution in DMSO Intermediate Stocks S2->S4 Assay Prep S5 5. Dilute 1:1000 in Media Final DMSO ≤ 0.1% S4->S5 Aqueous Transfer S6 6. Apply to Cell Culture In Vitro Assays S5->S6 Dosing

Figure 2: Standardized workflow for DMSO stock preparation and aqueous media formulation.

Data Presentation: Vehicle Limits & Cytotoxicity Thresholds

To maintain the trustworthiness of the assay, the vehicle (DMSO) must be strictly controlled. High DMSO concentrations disrupt cell membranes, alter cellular metabolism, and can induce apoptosis, thereby confounding the pharmacological effects of the target compound[5][6].

Table 1: Recommended Maximum DMSO Concentrations by Cell Model

Cell Type / ModelMax Final DMSO (%)Observation / Causality
Primary Neurons ≤ 0.1%Highly sensitive to solvent toxicity; excess DMSO causes membrane depolarization and spontaneous firing alterations.
Hepatocytes (HepG2) ≤ 0.5%Moderate tolerance; however, levels >0.5% induce CYP450 stress responses, skewing metabolic assays.
Robust Lines (HEK293, HeLa) ≤ 0.5% - 1.0%Highly tolerant, but concentrations >0.5% may artificially suppress proliferation rates over 72h.
3D Organoids / Spheroids ≤ 0.1%Solvents can disrupt extracellular matrix (ECM) integrity and alter compound penetration dynamics.

Analytical Validation (Self-Validating Systems)

A robust protocol must be self-validating. Because 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is highly lipophilic, researchers must prove that the compound remains in solution throughout the entire assay duration (typically 24-72 hours).

  • Nephelometry (Laser Light Scattering): Measure the turbidity of the final media formulation at time t=0 and t=24h . An increase in light scattering indicates micro-precipitation that cannot be seen with the naked eye.

  • LC-MS/MS Quantification: To confirm the effective soluble concentration, sample the media at the end of the assay, centrifuge at 10,000 x g for 10 minutes to pellet any invisible precipitates, and analyze the supernatant via LC-MS/MS. If the detected concentration is significantly lower than the theoretical concentration, the compound has crashed out, and the maximum assay concentration must be lowered.

Sources

Method

Using 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid as a chemical building block

An Application Guide for the Strategic Use of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid in Synthetic and Medicinal Chemistry Introduction: Unpacking the Potential of a Privileged Scaffold In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Strategic Use of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid in Synthetic and Medicinal Chemistry

Introduction: Unpacking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutic agents. 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid emerges as a highly valuable synthon, integrating several key structural features that are sought after in medicinal chemistry. Its architecture combines a saturated piperidine ring, a flexible ether linkage, a strategically placed fluorine atom, and a versatile carboxylic acid handle.

The piperidine core is a classic example of a "privileged scaffold," a structural motif that is capable of providing high-affinity ligands for more than one type of biological receptor. This non-planar, saturated heterocyclic system often imparts improved physicochemical properties to a molecule, such as enhanced solubility and a favorable metabolic profile, when compared to its aromatic counterparts. The carboxylic acid group serves as the primary reactive site for synthetic elaboration, most commonly through amide bond formation, a cornerstone reaction in drug development.[1] This group is also a potent pharmacophoric element, capable of forming strong ionic and hydrogen bond interactions with biological targets.[2]

The N-linked 2-(3-Fluorophenoxy)ethyl substituent provides both conformational flexibility via the ether bond and critical metabolic and binding properties through the fluorine atom. Fluorine is frequently employed as a bioisostere for hydrogen, where its unique electronic properties can modulate the acidity (pKa) of nearby functional groups, block sites of metabolic oxidation, and enhance binding affinity through favorable dipole-dipole or orthogonal multipolar interactions with the target protein.[3][4] This combination of features makes 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid a powerful building block for constructing complex molecules aimed at a variety of biological targets, including GPCRs, ion channels, and enzymes.

Core Application: Amide Bond Formation as a Gateway to Chemical Diversity

The primary and most widespread application of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is in the synthesis of amides. The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient at room temperature because of a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

The choice of coupling reagent is critical and depends on factors such as the reactivity of the amine, the potential for side reactions (especially racemization if chiral centers are present), reaction scale, and cost. Below, we detail protocols for two of the most reliable and commonly used classes of coupling reagents: carbodiimides (EDC) and uronium salts (HATU).

Comparative Analysis of Common Amide Coupling Reagents

To aid in experimental design, the following table summarizes the characteristics of leading coupling reagents suitable for use with the title compound.

Coupling Reagent SystemBase RequiredTypical Solvent(s)Key AdvantagesPotential Drawbacks
EDC / HOBt or NHS None (or mild base)DCM, DMF, WaterWater-soluble byproducts, cost-effective.[1][5]Slower reaction rates, moderate risk of epimerization.
DCC / HOBt None (or mild base)DCM, DMFInexpensive and effective.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[5]
HATU / DIPEA Hindered Base (DIPEA)DMF, DCMHigh efficiency, very fast, low epimerization risk.[6][7]Higher cost, byproduct removal can be challenging.
COMU / DIPEA Hindered Base (DIPEA)DMF, DCMHigh efficiency, excellent for hindered couplings, safer than benzotriazole-based reagents.[6]High cost.

Experimental Methodologies: Detailed Protocols

The following protocols provide step-by-step guidance for the synthesis of amide derivatives using 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid.

Protocol 1: General Amide Coupling via a Carbodiimide (EDC/NHS)

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines. The use of N-hydroxysuccinimide (NHS) generates an active ester intermediate that is more stable than the initial O-acylisourea, minimizing side reactions.[1]

Materials and Reagents:

  • 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid (1.0 eq)

  • Amine of choice (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM or DMF to a concentration of approximately 0.1-0.2 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq) portion-wise.

  • Stirring: Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure formation of the NHS-ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.0 eq) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and NHS), and brine. The water-soluble urea byproduct from EDC will be removed during these aqueous washes.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).

Protocol 2: High-Efficiency Amide Coupling via a Uronium Salt (HATU)

This method is ideal for sterically hindered substrates, less nucleophilic amines, or when reaction speed is critical. HATU is widely regarded as one of the most effective coupling reagents, known for minimizing side reactions.[6][7]

Materials and Reagents:

  • 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid (1.0 eq)

  • Amine of choice (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (~0.1-0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq). The base is crucial for neutralizing the acid formed and facilitating the coupling.[6]

  • Stirring: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated HOAt ester.

  • Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with saturated aqueous NaHCO₃ solution (3 times), water, and brine. This removes DMF and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

The general process for utilizing this building block in amide synthesis can be visualized as a clear, sequential workflow.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Isolation & Purification A Dissolve Building Block (1.0 eq) in Anhydrous Solvent B Cool to 0 °C A->B C Add Coupling Reagent (e.g., HATU, 1.1 eq) B->C D Add Base (e.g., DIPEA, 2.5 eq) C->D E Add Amine (1.1 eq) D->E F Stir at RT (1-24h) E->F G Monitor by LC-MS/TLC F->G H Aqueous Work-up (Wash & Extract) G->H Upon Completion I Dry & Concentrate H->I J Column Chromatography I->J K Final Amide Product J->K

Caption: General workflow for amide synthesis using the piperidine carboxylic acid building block.

Advanced Considerations for Drug Development

While the carboxylic acid is an excellent synthetic handle, its presence in a final drug candidate can sometimes be associated with poor pharmacokinetic properties, such as low membrane permeability or rapid metabolic clearance.[2][8] In such cases, medicinal chemists often explore replacing the carboxylic acid with a suitable bioisostere—a different functional group that retains the desired biological activity while improving the drug-like properties of the molecule.[9][10]

G cluster_props Potential Liabilities cluster_bioisosteres Bioisosteric Replacements Start Carboxylic Acid Moiety P1 Poor Cell Permeability Start->P1 P2 Metabolic Instability (e.g., Glucuronidation) [11] Start->P2 P3 Rapid Excretion Start->P3 B1 Tetrazole Start->B1 Replace with B2 Acyl Sulfonamide Start->B2 Replace with B3 Hydroxyisoxazole [13] Start->B3 Replace with B4 Tetrazolone [16] Start->B4 Replace with

Caption: Conceptual relationship between a carboxylic acid and its potential bioisosteres.

Understanding when to retain the carboxylic acid for its potent interactions versus when to replace it with a bioisostere to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a key strategic decision in drug design. This building block provides an excellent starting point for either path.

References

  • Chandrasekhar, D., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Shaikh, I. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Retrieved from [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. SlideShare. Retrieved from [Link]

  • Krag, C., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed. Retrieved from [Link]

  • de Meester, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]

  • O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Retrieved from [Link]

  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Retrieved from [Link]

  • de Meester, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. Retrieved from [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from [Link]

  • Ballatore, C., et al. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. Retrieved from [Link]

  • An, D., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. Retrieved from [Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic Acid

Introduction & Physicochemical Profiling 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is a highly versatile N-alkylated isonipecotic acid derivative. It serves as a critical building block in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is a highly versatile N-alkylated isonipecotic acid derivative. It serves as a critical building block in the synthesis of GPCR ligands, kinase inhibitors, and targeted protein degraders (PROTACs)[1].

Structurally, this molecule presents specific physicochemical challenges that dictate the parameters of any amide coupling reaction:

  • Zwitterionic Character: The presence of a basic tertiary amine (the piperidine nitrogen) and an acidic carboxyl group means the molecule exists as a zwitterion at neutral pH. This severely limits its solubility in non-polar organic solvents, necessitating the use of polar aprotic solvents[2].

  • Tertiary Amine Interference: While the internal tertiary amine can theoretically act as a proton sink, its steric bulk prevents it from efficiently substituting for exogenous bases. Furthermore, this building block is frequently supplied as a hydrochloride (HCl) salt. Consequently, an additional equivalent of a non-nucleophilic base is strictly required to liberate the free carboxylate for electrophilic activation.

Mechanistic Rationale for Reagent Selection

To overcome poor solubility and ensure high conversion rates, solvents such as DMF, DMAc, or DMSO are mandatory[3]. The choice of coupling reagent fundamentally alters the reaction pathway and workup complexity:

  • HATU for Hindered Amines: generates an OAt-active ester. The pyridine nitrogen of the HOAt leaving group provides a neighboring group effect, stabilizing the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[4]. This makes HATU the premier choice for sterically hindered or weakly nucleophilic amines (e.g., anilines)[5]. When performing microscale reactions (such as in PROTAC library synthesis), replacing traditional DIPEA with N-Methylmorpholine (NMM) is highly recommended to prevent base-solvent immiscibility issues[1].

  • T3P for Scalability: converts the carboxylic acid into a mixed phosphonate anhydride. T3P is exceptional for scale-up because all reaction byproducts are highly water-soluble, allowing for the isolation of the pure amide via a simple aqueous wash without the need for chromatography[6],[7].

Comparative Data: Coupling Reagents

ParameterHATU ProtocolT3P ProtocolEDC/HOBt Protocol
Activation Intermediate OAt Active EsterMixed PhosphonateOBt Active Ester
Ideal Substrate Scope Hindered/Weak AminesStandard AminesStandard Amines
Solvent Compatibility DMF, DMAc, NMPEtOAc, DMF, DCMDMF, DCM
Workup Complexity High (Chromatography)Low (Aqueous Wash)Medium
Byproduct Nature HOAt, TetramethylureaWater-soluble phosphatesUrea derivatives

Reaction Workflow

Workflow Start 1-(2-(3-Fluorophenoxy)ethyl) piperidine-4-carboxylic acid Amine Evaluate Amine Nucleophile Start->Amine Hindered Sterically Hindered / Aniline Amine->Hindered Low Nucleophilicity Standard Primary / Secondary Amine Amine->Standard High Nucleophilicity HATU Protocol A: HATU / NMM Solvent: DMF Hindered->HATU T3P Protocol B: T3P / DIPEA Solvent: EtOAc or DMF Standard->T3P

Decision matrix for selecting the optimal amide coupling protocol based on amine nucleophilicity.

Step-by-Step Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimized for Hindered Amines)

This protocol utilizes HATU to force the coupling of unreactive amines. NMM is used to ensure homogeneous basicity without biphasic separation in polar aprotic solvents.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration[3].

  • Base Addition: Add N-Methylmorpholine (NMM) (3.0 eq). Causality Note: 3.0 equivalents are utilized to neutralize the potential HCl salt of the piperidine core and maintain a basic environment for the coupling[1],[8].

  • Activation: Add HATU (1.1 eq) in one portion. Stir the reaction mixture at room temperature for 15–30 minutes to ensure complete formation of the OAt-active ester[4].

  • Coupling: Add the amine nucleophile (1.2 eq). Stir at room temperature for 2–4 hours. Monitor reaction progression via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Quench with saturated aqueous NaHCO₃.

  • Washing: Wash the organic layer sequentially with 5% aqueous LiCl (to extract DMF), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically DCM/MeOH gradient).

Protocol B: T3P-Mediated Coupling (Optimized for Scalability)

This protocol is designed for standard primary/secondary amines where scalability and ease of purification are the primary goals.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine nucleophile (1.1 eq) in EtOAc or DMF to achieve a 0.3 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (3.0 eq)[6].

  • Activation: Cool the reaction mixture to 0 °C. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 eq). Causality Note: Slow addition at 0 °C controls the exothermic activation phase and prevents side reactions.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours until complete by LC-MS.

  • Workup: Dilute with additional EtOAc. Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and water. Causality Note: The T3P byproducts are entirely water-soluble and are cleanly removed during these aqueous washes[7].

  • Isolation: Dry over Na₂SO₄, filter, and concentrate to afford the pure amide. No chromatographic purification is typically required.

Mechanistic Pathway

Mechanism Acid Carboxylate Anion Intermediate OAt Active Ester Acid->Intermediate Activation HATU HATU Reagent HATU->Intermediate HOAt Transfer Product Amide + HOAt Intermediate->Product Nucleophilic Attack Amine Amine Amine->Product Addition

Mechanistic pathway of HATU-mediated carboxylic acid activation and subsequent amidation.

References

  • Title: Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Source: Wikipedia URL: [Link]

  • Title: Development of a SIN1 targeting inhibitor as a novel therapeutic approach for the treatment of malignancies Source: Nature Communications (via PMC) URL: [Link]

Sources

Method

Application Notes &amp; Protocols for In Vivo Dosing of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

Abstract: This document provides a comprehensive guide for the in vivo administration of the investigational compound 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid in rodent models. It is intended for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the in vivo administration of the investigational compound 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid in rodent models. It is intended for researchers, scientists, and drug development professionals. The protocols herein are synthesized from established best practices in preclinical research and are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal welfare.[1][2][3] This guide covers critical aspects from vehicle formulation and dose preparation to detailed administration procedures and the design of preliminary pharmacokinetic and pharmacodynamic studies.

Introduction to 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is a novel small molecule featuring a piperidine-4-carboxylic acid core. The piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities.[4][5][6] The presence of the 3-fluorophenoxyethyl group suggests potential modulation of lipophilicity and metabolic stability, which can significantly influence the compound's pharmacokinetic profile.[7] The carboxylic acid group may impact solubility and potential for formulation in aqueous vehicles.

Given that the piperidine-4-carboxylic acid structure is related to isonipecotic acid, a known GABAA receptor partial agonist that does not readily cross the blood-brain barrier, initial studies should consider both central nervous system (CNS) and peripheral targets.[8] However, the N-substitution dramatically alters the molecule's properties, and its specific mechanism of action must be determined experimentally.

The primary objective of initial in vivo studies is to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and to establish a dose-response relationship for any observed pharmacological effects.[1][9] All animal experiments must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals, and protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).[10][11]

Pre-Formulation and Vehicle Selection

The first critical step before in vivo administration is to determine the physicochemical properties of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid to select an appropriate vehicle.[9][12] The choice of vehicle is paramount as it can significantly affect drug absorption and bioavailability.[12]

Solubility Assessment

A tiered approach to solubility testing is recommended.

  • Aqueous Buffers: Test solubility in phosphate-buffered saline (PBS) at physiological pH (7.4). Given the carboxylic acid moiety, solubility may be pH-dependent. Test at acidic and basic pH values as well.

  • Co-solvents: If aqueous solubility is low, evaluate common biocompatible co-solvents. These can include:

    • Polyethylene glycol 400 (PEG400)

    • Propylene glycol (PG)

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

  • Surfactants: To create a stable suspension or microemulsion, consider using non-ionic surfactants such as Tween® 80 or Cremophor® EL.

  • Lipid-based Vehicles: For highly lipophilic compounds, oil-based vehicles like corn oil or sesame oil may be suitable for oral or intraperitoneal administration.[12][13]

Recommended Vehicle Formulations

Based on solubility data, several starting formulations can be considered. The final concentration should be calculated to ensure the required dose can be administered in an appropriate volume.

Vehicle Composition Route of Administration Notes
Saline (0.9% NaCl) or PBS, pH 7.4 IV, IP, SC, POIdeal for water-soluble compounds. Must be sterile for parenteral routes.[14]
10% DMSO / 40% PEG400 / 50% Saline IV, IPA common vehicle for compounds with moderate solubility. Use with caution as DMSO can have pharmacological effects.[12]
5% Tween® 80 in Saline IP, POSuitable for creating a suspension of poorly soluble compounds.
0.5% Methylcellulose in Water POA standard suspending agent for oral gavage administration.

Important: A vehicle control group must be included in all in vivo experiments to account for any effects of the formulation itself.[10]

Dose Preparation Protocol

Objective: To prepare a sterile and homogenous formulation for administration.

Materials:

  • 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

  • Selected vehicle components (sterile)

  • Sterile vials

  • Calibrated balance

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm for solutions)

  • Laminar flow hood or biosafety cabinet

Protocol:

  • Calculate Requirements: Determine the total volume of formulation needed based on the number of animals, their average weight, the desired dose (in mg/kg), and the dosing volume (in mL/kg).

  • Weigh Compound: In a sterile vial, accurately weigh the required amount of the compound.

  • Dissolution/Suspension:

    • For solutions: Add the vehicle components in order, typically starting with any organic co-solvents to first dissolve the compound, followed by aqueous components. Vortex or sonicate until fully dissolved.

    • For suspensions: If using a suspending agent like methylcellulose, first wet the compound with a small amount of a surfactant (e.g., Tween® 80) to form a paste, then gradually add the vehicle while vortexing to ensure a uniform suspension.[15]

  • Sterilization: For parenteral routes (IV, IP, SC), the final formulation must be sterile. If all components are sterile and handled aseptically, this may suffice. For solutions, sterile filtration through a 0.22 µm filter is required.[14] Suspensions cannot be sterile-filtered and must be prepared aseptically.

  • Storage and Handling: Store the formulation as determined by stability studies (typically at 2-8°C, protected from light). Before each use, bring the formulation to room temperature and vortex thoroughly, especially for suspensions.

In Vivo Administration Protocols

All procedures must be performed by trained personnel.[14] Adherence to maximum volume recommendations is critical to avoid adverse effects.[16]

Administration Parameter Guidelines
Parameter Mouse Rat
Oral (PO) Gavage Volume < 10 mL/kg< 10 mL/kg
Intravenous (IV) Bolus Volume < 0.2 mL (5 mL/kg)< 0.5 mL (5 mL/kg)
Intraperitoneal (IP) Volume < 2-3 mL< 5-10 mL
Subcutaneous (SC) Volume < 3 mL< 5-10 mL

Data compiled from multiple sources providing guidelines for animal experimentation.[11][16]

Oral Gavage (PO) Protocol
  • Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the esophagus and advance it into the stomach. Do not force the needle.

  • Administration: Slowly administer the calculated volume of the test substance.[15][16]

Intravenous (IV) Tail Vein Injection Protocol
  • Animal Restraint & Vein Dilation: Place the animal in a restraint device. Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Needle Insertion: Using a 27-30 gauge needle (bevel up), enter one of the lateral tail veins at a shallow angle.

  • Injection: A flash of blood in the needle hub may indicate correct placement. Slowly inject the substance. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[16]

Intraperitoneal (IP) Injection Protocol
  • Animal Restraint: Position the animal with its head tilted downwards to allow abdominal organs to shift away from the injection site.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder.[16]

  • Injection: Insert a 25-27 gauge needle at a 30-45 degree angle. Aspirate to ensure no fluid (urine or intestinal contents) is drawn back, then inject the substance.[14]

Experimental Design: Pharmacokinetics & Pharmacodynamics

The initial in vivo studies should aim to understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile to guide further development.[1][17]

Workflow for Initial In Vivo Characterization

G cluster_0 Phase 1: Pre-Formulation & Dose Ranging cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Pharmacodynamic (PD) & Efficacy Solubility Solubility & Stability Assessment Vehicle Vehicle Selection & Formulation Solubility->Vehicle MTD Maximum Tolerated Dose (MTD) Study Vehicle->MTD SingleDosePK Single Dose PK Study (IV and PO) MTD->SingleDosePK Inform Dose Selection BloodSampling Serial Blood Sampling SingleDosePK->BloodSampling Analysis Bioanalytical Method (LC-MS/MS) BloodSampling->Analysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->PK_Params DoseResponse Dose-Response Study PK_Params->DoseResponse Inform Dose Regimen EfficacyModel Select Relevant Disease Model EfficacyModel->DoseResponse TargetEngagement Target Engagement/ Biomarker Analysis DoseResponse->TargetEngagement PK_PD PK/PD Modeling TargetEngagement->PK_PD

Caption: Workflow for in vivo characterization of a novel compound.

Maximum Tolerated Dose (MTD) Study Protocol

Objective: To determine the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss).[10]

  • Animal Groups: Use small groups of mice (n=3-5 per group).

  • Dose Escalation: Administer single doses of the compound in an escalating manner (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., altered behavior, ruffled fur, lethargy) and measure body weight for 7-14 days.

  • Endpoint: The MTD is the dose level below the one that causes significant adverse effects. This data is crucial for selecting doses for subsequent studies.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the ADME profile of the compound.[15]

  • Animal Groups: Use healthy rodents (e.g., Sprague-Dawley rats, n=3 per time point). Acclimate animals for at least one week.

  • Administration: Administer a single dose of the compound via both intravenous (e.g., 1-2 mg/kg) and oral (e.g., 5-10 mg/kg) routes to determine bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into EDTA-coated tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[15]

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated bioanalytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • t1/2: Elimination half-life.

    • Bioavailability (F%): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Pharmacodynamic (PD) / Efficacy Study Design

Objective: To evaluate the therapeutic effect of the compound in a relevant disease model.

  • Model Selection: Choose an animal model that is appropriate for the hypothesized mechanism of action.

  • Treatment Groups: Include a vehicle control, a positive control (standard-of-care drug, if available), and at least two dose levels of the test compound.[10]

  • Dosing Regimen: The dosing route and schedule should be informed by the PK data to maintain therapeutic concentrations.[10]

  • Efficacy Endpoints: Measure relevant outcomes to assess the compound's effect (e.g., tumor volume, behavioral changes, biomarker levels).

  • PK/PD Correlation: Collect terminal blood samples or sparse samples during the study to correlate drug exposure with the observed efficacy.

Conclusion and Future Directions

These application notes provide a foundational framework for initiating the in vivo evaluation of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid. The successful execution of these protocols will yield critical data on the compound's safety profile, pharmacokinetics, and preliminary efficacy. This information is essential for making informed decisions in the drug development process and for designing more complex, long-term preclinical studies.[1][9] Rigorous experimental design, including proper controls and statistical analysis, is imperative for generating reliable and translatable results.[2]

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models.
  • BenchChem Technical Support Team. (2025, December). Application Note: Protocol for In Vivo Rodent Administration of TP003.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology, 33(2), 229-237.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center.
  • Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Office of Research.
  • University of Michigan. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z.
  • Zhang, Y., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Xenobiotica, 41(4), 336-348.
  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. PMC.
  • Alhena Consult. (n.d.). Key steps in the preclinical development of a drug.
  • Asano, O., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][9][16]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687. Retrieved from

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • Kassiou, M., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 127-134.
  • ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives.
  • Barker, L. (n.d.). Pharmacology 2 - Pharmacokinetics.
  • National Institutes of Health. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC.
  • Yang, L., et al. (1998). 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue. Journal of Medicinal Chemistry, 41(14), 2439-2441.
  • IntechOpen. (2023, February 22). Lipid as a Vehicle/Carrier for Oral Drug Delivery.
  • Merck Millipore. (n.d.). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site.
  • PubMed. (2002, September 12). Piperidine Analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.
  • Harvard DASH. (n.d.). Predictive Pharmacokinetic Modeling of Orally Administered Drugs.
  • ResearchGate. (2018, April 11). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
  • BLDpharm. (n.d.). 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid.
  • Wikipedia. (n.d.). Isonipecotic acid.
  • PubMed. (2023, October 15). The Pharmacokinetics of Inhaled Drugs.
  • New Journal of Chemistry (RSC Publishing). (2022, October 31). The synthesis and magnetic properties of carboxylic acid-derived 1,2,4-benzotriazinyl radicals and their coordination particles.
  • ResearchGate. (2012, September). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
  • MDPI. (2021, November 5). In Vivo Biodistribution, Clearance, and Biocompatibility of Multiple Carbon Dots Containing Nanoparticles for Biomedical Application.

Sources

Technical Notes & Optimization

Troubleshooting

How to dissolve 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid in DMSO

Target Compound: 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid Solvent System: Dimethyl Sulfoxide (DMSO) Audience: Researchers, Analytical Chemists, and Drug Development Professionals The Mechanistic Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid Solvent System: Dimethyl Sulfoxide (DMSO) Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The Mechanistic Challenge: Why is this compound difficult to dissolve?

As a Senior Application Scientist, the most common issue I see with piperidine-4-carboxylic acid derivatives is a fundamental misunderstanding of their physical chemistry.

1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid. At a neutral pH, this molecule exists primarily as a zwitterion (an inner salt). Zwitterions form highly stable crystal lattices driven by strong intermolecular electrostatic interactions.

While DMSO is an excellent polar aprotic solvent for hydrophobic moieties (like the fluorophenoxy group), it is a poor hydrogen-bond donor. Computational and empirical solvent models demonstrate that pure DMSO struggles to solvate the strongly associated carboxylate anion within a zwitterionic lattice, often leaving the compound as a cloudy suspension at room temperature [1].

Frequently Asked Questions (FAQs)

Q: I added pure DMSO to my compound, but it remains a cloudy suspension. What is happening? A: You are observing the failure of an aprotic solvent to break a zwitterionic crystal lattice. The kinetic energy at room temperature is insufficient to overcome the heat of solution required to separate the inner salt pairs.

Q: How can I chemically force the compound into solution? A: The most reliable method is to destroy the zwitterion by altering the pH. By adding 1 molar equivalent of a volatile acid (such as Trifluoroacetic acid [TFA] or HCl), you protonate the carboxylate group. This converts the neutral inner salt into a mono-cationic salt, which is highly soluble in DMSO.

Q: I need this solution for a live-cell bioassay and cannot alter the pH. What are my options? A: If pH adjustment is incompatible with your downstream assay, you must rely on thermal and kinetic energy. Gentle heating (up to 40°C) combined with ultrasonic bath sonication will disrupt the solute-solute bonds without degrading the compound[2]. Once dissolved, ensure your final working concentration in the aqueous assay buffer contains ≤1% (v/v) DMSO to prevent solvent-induced cytotoxicity [3].

Quantitative Solubility Strategies

The following table summarizes the expected outcomes of different solubilization strategies based on the physicochemical properties of piperidine-4-carboxylic acid derivatives.

Solubilization StrategySolvent / AdditiveMechanism of ActionExpected SolubilityBest Downstream Use Case
Standard Solvation Pure DMSO, 25°CDipole-dipole interactionLow (<5 mM)Highly sensitive, low-concentration assays
Thermal-Kinetic Pure DMSO, 40°C + SonicationOvercoming heat of solutionModerate (10-20 mM)Cell-based bioassays (neutral pH required)
Acid-Assisted DMSO + 1 eq. TFA or HClCarboxylate protonation (Cationic salt)High (>50 mM)Chemical synthesis, LC-MS, NMR
Base-Assisted DMSO + 1 eq. NaOH (aq)Amine deprotonation (Anionic salt)High (>50 mM)High-pH tolerant enzymatic assays
Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. Every solubilization workflow must include a self-validating physical check.

Protocol A: Acid-Assisted Dissolution (For Analytical/Synthetic Applications)

Causality: This protocol chemically breaks the zwitterionic lattice by converting the compound into a highly soluble cationic species.

  • Weighing: Weigh the desired mass of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid into a clean, dry glass vial.

  • Initial Solvation: Add 90% of your target volume of anhydrous DMSO.

    • Self-Validation Check: Observe the vial against a dark background. A turbid/cloudy mixture confirms intact zwitterionic lattices.

  • pH Adjustment: Add 1 molar equivalent of Trifluoroacetic acid (TFA) or 1M HCl.

  • Agitation: Vortex vigorously for 30–60 seconds.

    • Self-Validation Check: The solution must transition from turbid to optically clear. If it remains cloudy, the compound may have degraded or contains insoluble impurities.

  • Finalization: Add the remaining 10% of DMSO to reach the exact target concentration.

Protocol B: Thermal-Kinetic Dissolution (For Cell-Based Assays)

Causality: This protocol supplies the necessary kinetic (ultrasound) and thermal energy to overcome the heat of solution while preserving the neutral pH required for biological systems.

  • Suspension: Suspend the compound in pure, anhydrous DMSO to a target stock concentration (e.g., 10 mM).

  • Thermal Sonication: Place the sealed vial in an ultrasonic water bath heated to exactly 40°C. Note: Do not exceed 40°C to prevent localized thermal degradation.

  • Kinetic Disruption: Sonicate in 5-minute intervals.

    • Self-Validation Check (The Tyndall Effect): Shine a laser pointer or bright LED through the vial. If the beam path is visible (scattering light), microscopic particulates remain. Repeat sonication until the beam path is invisible.

  • Dilution: Dilute the clear stock into your final aqueous assay buffer.

    • Self-Validation Check: Calculate the final solvent ratio. It must be ≤1% (v/v) DMSO to prevent protein denaturation in your assay.

Solubilization Decision Workflow

G Start Weigh Compound AddDMSO Add Pure DMSO Start->AddDMSO Check1 Optically Clear? AddDMSO->Check1 Sonicate Heat to 40°C & Sonicate Check1->Sonicate No BioAssay Ready for Bioassay (Dilute <1% in Buffer) Check1->BioAssay Yes Check2 Optically Clear? Sonicate->Check2 Check2->BioAssay Yes AddAcid Add 1 eq. Acid (Break Zwitterion) Check2->AddAcid No ChemAssay Ready for Synthesis AddAcid->ChemAssay

Decision workflow for solubilizing zwitterionic piperidine derivatives in DMSO.

References
  • Title: Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules Source: PubMed Central (NIH) URL: [Link]

  • Title: Peptide Solubilization: Dissolving Peptides Source: JPT Peptide Technologies URL: [Link]

Sources

Optimization

Troubleshooting poor chromatographic peak shape for 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

Technical Support Center: Chromatography Solutions Guide: Troubleshooting Poor Peak Shape for 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid Welcome to the technical support guide for the analysis of 1-(2-(3-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Solutions

Guide: Troubleshooting Poor Peak Shape for 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

Welcome to the technical support guide for the analysis of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical chromatographic peak for this compound can be challenging. Its zwitterionic nature—possessing both a basic piperidine nitrogen and an acidic carboxylic acid group—makes it highly sensitive to mobile phase conditions and stationary phase interactions.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common peak shape issues you may encounter. We will explore the "why" behind these problems and provide systematic, field-proven protocols to resolve them.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid severely tailing?

Peak tailing is the most common issue for this type of molecule and is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.[1][2]

  • Primary Cause: Silanol Interactions: Standard reversed-phase HPLC columns are typically based on silica particles. The surface of this silica has residual silanol groups (Si-OH).[2] At a mid-range mobile phase pH (e.g., pH 4-7), these silanol groups can become deprotonated and negatively charged (Si-O⁻).[2][3] Your analyte, which has a basic piperidine nitrogen, will be protonated and positively charged (NH⁺) in this pH range. The strong ionic interaction between the positively charged analyte and the negatively charged silanols creates a secondary, high-energy retention mechanism.[1] Molecules that experience this interaction are retained longer than those that don't, resulting in a skewed, tailing peak.[2]

  • Analyte Structure: The structure of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid contains both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid. This makes it a zwitterion at intermediate pH, where it is particularly prone to these strong ionic interactions.

Q2: How does mobile phase pH specifically affect the peak shape of this compound?

Mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds like this one.[4][5] The pH dictates the ionization state of both your analyte's functional groups and the column's residual silanols.

  • At Low pH (pH < 3.5):

    • Analyte: The carboxylic acid group is protonated (neutral, -COOH), and the piperidine nitrogen is protonated (positive, -NH⁺).

    • Column: The surface silanol groups are fully protonated (neutral, -Si-OH).[1][6]

    • Result: With the silanols neutralized, the undesirable ionic interactions are minimized.[7] This is often the best pH range to achieve a symmetrical peak shape for basic compounds.[1][8]

  • At Mid pH (pH 4 to 7):

    • Analyte: The carboxylic acid deprotonates (negative, -COO⁻), while the piperidine remains protonated (positive, -NH⁺). The molecule is now zwitterionic.

    • Column: Silanol groups begin to deprotonate (negative, -Si-O⁻).[9]

    • Result: This is the "danger zone" for peak shape. The positively charged piperidine can interact strongly with the negatively charged silanols, causing significant peak tailing.[2][3]

  • At High pH (pH > 8):

    • Analyte: The piperidine nitrogen becomes deprotonated (neutral), while the carboxylic acid remains deprotonated (negative, -COO⁻).

    • Result: The analyte is now anionic. This can also yield good peak shape, but it requires a specialized, high-pH-stable column to prevent the silica stationary phase from dissolving.[5][6]

The relationship between pH and the ionization state of the analyte and column surface is visualized below.

Figure 1. Analyte and column ionization states at different pH ranges.
Q3: My peak is fronting or looks like a right triangle. What causes this?

Peak fronting is less common than tailing for this compound but typically points to column overload .[10]

  • Mass Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated at the peak's center, causing excess molecules to travel faster, leading to a fronting peak.[10]

    • Solution: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, overload was the cause.[10]

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger (i.e., less polar, like 100% acetonitrile) than your starting mobile phase, it can cause peak distortion, including fronting or splitting.[11]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q4: What is the best type of HPLC column to use for this analysis?

Column selection is critical. While a standard C18 can be made to work, certain technologies are specifically designed to improve the peak shape of basic and zwitterionic compounds.

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica that has fewer metal impurities and are "end-capped" to cover many of the residual silanol groups.[1] This is the minimum requirement for this analysis.

  • Columns with Embedded Polar Groups (EPG): These columns have a polar functional group (e.g., a carbamate) embedded into the C18 chain. This technology helps to shield the analyte from the underlying silica surface and its residual silanols, resulting in superior peak shape for bases.[12]

  • Hybrid Particle Columns: Columns made with hybrid silica-organic particles (e.g., Waters XBridge™, Phenomenex Gemini®) offer enhanced stability across a wider pH range (typically 2-12), allowing you to use high pH mobile phases without damaging the column.[5][12]

  • HILIC Columns: For zwitterionic compounds that may be too polar for good retention in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[13] It uses a polar stationary phase and a high-organic mobile phase.

Column TechnologyPrimary Advantage for this AnalyteRecommended Use Case
Modern End-Capped C18 Reduces baseline silanol interactions.Good starting point, requires careful pH control (low pH).
Embedded Polar Group (EPG) Actively shields silanol groups, improving peak symmetry.[12]Excellent choice for superior peak shape at low to mid pH.
Hybrid Particle (e.g., BEH, Gemini-NX) Extended pH stability (up to pH 12).[12]Necessary for methods developed at high pH.
HILIC (e.g., Amide, Z-HILIC) Provides retention for polar zwitterions.[13]When reversed-phase retention is insufficient.
Q5: Should I use a buffer? Which one and at what concentration?

Yes, using a buffer is absolutely essential. An unbuffered mobile phase will have an unstable pH, leading to drifting retention times and poor reproducibility.[6][14]

  • Buffer Selection: Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.

    • For Low pH (2.5-4.5): Formate (pKa ~3.75) or acetate (pKa ~4.75) buffers are common choices.[15] Trifluoroacetic acid (TFA) at 0.1% is also widely used to control pH and act as an ion-pairing agent, though it can suppress MS signal.[16]

    • For High pH (9-11): Ammonium bicarbonate or ammonium hydroxide are suitable choices, especially for LC-MS compatibility.

  • Buffer Concentration: A concentration of 10-25 mM is typically sufficient.[6][10] If you still see peak tailing, increasing the buffer concentration to 50 mM can sometimes help by competing with the analyte for active silanol sites.[7]

Systematic Troubleshooting Workflow

When you encounter poor peak shape, it's crucial to follow a logical troubleshooting process. The following workflow diagram outlines a step-by-step approach to diagnosing and solving the issue.

Figure 2. A logical workflow for troubleshooting poor peak shape.

Experimental Protocols

Protocol 1: Systematic pH Scouting for Optimal Peak Shape

This protocol is designed to quickly identify the optimal mobile phase pH for your analysis.

  • Prepare Aqueous Stock Buffers (100 mM):

    • pH 2.7: Formic Acid

    • pH 7.0: Sodium Phosphate

    • pH 10.0: Ammonium Bicarbonate (use a pH-stable column for this)

  • Prepare Mobile Phase A: For each pH condition, prepare a 10 mM aqueous mobile phase by diluting the stock buffer.

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Column: Use a modern, high-quality C18 column (e.g., Waters XBridge BEH, Agilent Zorbax StableBond, Phenomenex Luna Omega Polar C18).

  • Equilibrate: Equilibrate the column with 20 column volumes of the initial mobile phase conditions for each pH test.

  • Gradient: Run a standard scouting gradient (e.g., 5-95% B over 10 minutes) at each pH condition.

  • Analysis: Compare the peak shape (asymmetry factor) from each run. The low pH condition is most likely to yield a sharp, symmetrical peak without requiring a specialized column.[1][7]

Protocol 2: Evaluating Column Chemistries

If pH optimization alone is insufficient, the column chemistry is the next most important factor.

  • Select Mobile Phase: Use the optimal pH determined in Protocol 1 (likely pH ~2.7-3.0).

  • Select Columns for Testing:

    • Column 1 (Control): Your standard, high-purity end-capped C18.

    • Column 2 (EPG): A column with an embedded polar group (e.g., Waters SymmetryShield™ RP18, Phenomenex Synergi™ Polar-RP).

    • Column 3 (Hybrid): A column with hybrid particle technology (e.g., Waters XBridge™ C18).

  • Run Identical Method: Using the same mobile phase, gradient, and sample, perform an injection on each column (ensure proper equilibration for each).

  • Compare Results: Analyze the peak asymmetry, efficiency, and retention time. The EPG or Hybrid columns will likely offer a significant improvement in peak shape for this zwitterionic analyte.[12]

References

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Salvà, A., & Peris-García, E. (2013). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Kennell, A. R., et al. (2020). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. PMC. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. Retrieved from [Link]

  • Stoll, D. R. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International. Retrieved from [Link]

  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]

  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is a good column choice for retention of polar, small molecules that are zwitterionic? Retrieved from [Link]

  • MDPI. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Retrieved from [Link]

  • Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • PubMed. (n.d.). Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. Retrieved from [Link]

  • Regis Technologies. (n.d.). Ultrapure Ion Pairing Reagents & Buffers. Retrieved from [Link]

  • Salvà, A., & Peris-García, E. (2013). Mechanisms of retention in HPLC Part 3. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • ResearchGate. (2015, January 20). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • PubMed. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Extraction Optimization for 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

Welcome to the Bioanalytical Troubleshooting Portal. This guide is designed for researchers and drug development professionals facing challenges in extracting 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid from...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Portal. This guide is designed for researchers and drug development professionals facing challenges in extracting 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid from complex biological matrices (e.g., human plasma, urine). Because this molecule contains both a basic piperidine nitrogen and an acidic carboxylic acid, it exhibits classic zwitterionic properties. This dual-charge nature severely complicates traditional extraction workflows, requiring a mechanistically driven approach to achieve high recovery and eliminate matrix effects.

Performance Data Overview

To establish a baseline for method selection, our application scientists evaluated four standard extraction methodologies for this compound in human plasma. The quantitative data below demonstrates why a specialized approach is required.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)Reproducibility (% CV)Primary Limitation
Protein Precipitation (PPT) 88.4-45.2 (Suppression)15.6Severe phospholipid interference
Liquid-Liquid Extraction (LLE) 14.2-5.124.3Poor partitioning of zwitterion
Reversed-Phase SPE (HLB) 42.7-22.412.8Insufficient retention of polar state
Mixed-Mode SPE (MCX) 94.1 -3.8 4.2 Requires strict pH control

Troubleshooting Decision Tree

When assay performance fails to meet regulatory guidelines, use the following logical decision tree to diagnose the root cause of your extraction failure.

Troubleshooting A Low Recovery / High Matrix Effects B Which Extraction Method? A->B C LLE (Liquid-Liquid) B->C D PPT (Protein Precip.) B->D E Mixed-Mode SPE B->E C1 Zwitterion prevents partitioning. Switch to MCX SPE. C->C1 D1 Phospholipid ion suppression. Use PLR plates or MCX. D->D1 E1 Check pH of Load/Elute steps. Ensure pH < 2 (Load) & pH > 10 (Elute). E->E1 Success Validated Bioanalytical Method (Recovery >85%, ME <10%) C1->Success D1->Success E1->Success

Figure 1: Troubleshooting decision tree for zwitterion extraction and matrix effect resolution.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery consistently below 20%? A1: The root cause is the compound's zwitterionic nature. The pKa of the carboxylic acid is approximately 3.5, and the piperidine nitrogen is approximately 9.5. At physiological pH (7.4), the molecule exists primarily as a zwitterion (net charge of 0, but highly polar due to separated positive and negative charges). LLE relies on the analyte partitioning into a non-polar organic solvent based on its lipophilicity (LogP). Because zwitterions have extremely low partition coefficients in their ionized states, they remain trapped in the aqueous phase. Adjusting the pH to 2 neutralizes the acid but leaves the amine protonated (+1). Adjusting the pH to 11 neutralizes the amine but leaves the acid deprotonated (-1). Because it never exists as a fully neutral, lipophilic species, LLE is fundamentally flawed for this molecule. We strongly recommend switching to Mixed-Mode Solid Phase Extraction (SPE) [2].

Q2: I am seeing severe ion suppression (matrix effects) in LC-MS/MS after Protein Precipitation (PPT). How can I resolve this? A2: While PPT (using 3-4 volumes of acetonitrile or methanol) effectively crashes out proteins, it leaves endogenous glycerophospholipids in the supernatant. During reversed-phase chromatography, these phospholipids co-elute with the analyte and compete for charge in the Electrospray Ionization (ESI) source, causing severe ion suppression. The FDA Bioanalytical Method Validation Guidance strictly requires that matrix effects be evaluated and minimized to ensure assay reliability and reproducibility [1]. Solution: Implement a Mixed-Mode Cation Exchange (MCX) SPE protocol. The 100% organic wash step in MCX effectively flushes out phospholipids while the analyte remains ionically bound to the sorbent, completely resolving the suppression [3].

Q3: How do I optimize Mixed-Mode SPE (MCX) for maximum recovery of this compound? A3: MCX sorbents contain both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups. To trap the analyte, you must force it into a strictly cationic state. By lowering the sample pre-treatment pH to < 2, the carboxylic acid is neutralized (-COOH) and the piperidine nitrogen is protonated (-NH+). This protonated amine binds strongly to the sulfonic acid groups on the sorbent. You can then wash the sorbent with 100% organic solvent to remove neutral lipids without losing the analyte. Finally, eluting with a high-pH organic solvent deprotonates the piperidine nitrogen, breaking the ionic interaction and releasing the analyte[2, 3].

SPE_Workflow A Biological Matrix (Plasma) + 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid B Pre-treatment: Acidify to pH < 2 (Neutralizes COOH, Protonates Amine) A->B C Load onto MCX Sorbent (Binds via Strong Cation Exchange) B->C D Wash 1: 2% Formic Acid in H2O (Removes aqueous salts) C->D E Wash 2: 100% Methanol (Removes phospholipids & neutrals) D->E F Elution: 5% NH4OH in Methanol (Deprotonates Amine, Breaks Ionic Bond) E->F G Evaporate & Reconstitute (Ready for LC-MS/MS) F->G

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow detailing mechanistic pH shifts.

Validated MCX-SPE Protocol (Self-Validating System)

To ensure high scientific integrity and reproducibility, follow this step-by-step methodology. This protocol includes built-in validation checkpoints to self-diagnose failures during method transfer.

Step 1: Sorbent Conditioning & Equilibration

  • Add 1.0 mL Methanol to activate the reversed-phase bed.

  • Add 1.0 mL LC-MS grade Water to equilibrate.

  • Validation Check: Ensure the sorbent bed does not dry out before loading. A dry bed collapses the reversed-phase pores, leading to immediate analyte breakthrough.

Step 2: Sample Pre-treatment

  • Aliquot 200 µL of human plasma into a microcentrifuge tube.

  • Add 200 µL of 4% Phosphoric Acid (H3PO4) in water. Vortex for 30 seconds.

  • Causality: This drops the sample pH to ~2.0, neutralizing the carboxylic acid and protonating the piperidine nitrogen, priming it for cation exchange.

Step 3: Sample Loading

  • Load the 400 µL pre-treated sample onto the MCX cartridge at a flow rate of 1-2 mL/min.

  • Validation Check: Collect the load effluent and analyze it via LC-MS/MS. Analyte breakthrough should be <2%. If breakthrough is >2%, verify the pre-treatment pH is strictly <2.0.

Step 4: Aqueous Wash (Wash 1)

  • Add 1.0 mL of 2% Formic Acid in Water.

  • Causality: Removes endogenous salts and highly polar interferences while maintaining the acidic environment required to keep the analyte ionized and bound to the sorbent.

Step 5: Organic Wash (Wash 2)

  • Add 1.0 mL of 100% Methanol.

  • Causality: Removes phospholipids and neutral hydrophobic interferences. Because the analyte is held by a strong ionic bond, it will not wash off in 100% organic solvent.

Step 6: Elution

  • Elute the analyte into a clean collection plate using 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Causality: The high pH (>10) deprotonates the piperidine nitrogen, breaking the ionic bond with the sulfonic acid sorbent, while the methanol disrupts the reversed-phase interaction.

Step 7: Evaporation & Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and inject onto the LC-MS/MS.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids Source: LCGC Supplements (Chromatography Online) URL: [Link]

  • Title: Simplifying Peptide Bioanalysis Source: Waters Corporation URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid vs. Standard Piperidine Derivatives

Executive Summary & Structural Rationale Piperidine derivatives are ubiquitous in pharmaceutical chemistry, serving as the core scaffold in over twenty classes of marketed therapeutics[1]. While the unsubstituted piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Piperidine derivatives are ubiquitous in pharmaceutical chemistry, serving as the core scaffold in over twenty classes of marketed therapeutics[1]. While the unsubstituted piperidine-4-carboxylic acid (isonipecotic acid) is a fundamental building block, modern drug discovery frequently demands advanced functionalization to overcome pharmacokinetic bottlenecks such as poor membrane permeability, rapid clearance, and off-target toxicity.

The N-alkylation of the piperidine core with a 2-(3-fluorophenoxy)ethyl moiety—yielding 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid (3-FPE-PCA) —represents a strategic structural upgrade. This guide objectively compares 3-FPE-PCA against standard piperidine derivatives (e.g., unsubstituted and N-methylated variants), detailing how this specific functionalization alters physicochemical properties, metabolic stability, and target engagement.

Mechanistic Advantages of the 3-Fluorophenoxyethyl Motif
  • Lipophilic Efficiency (LipE): Standard piperidine-4-carboxylic acid exists as a zwitterion at physiological pH, resulting in high aqueous solubility but negligible passive membrane permeability. The addition of the fluorophenoxy group drastically increases the partition coefficient (LogP), shifting the molecule into a CNS-penetrable pharmacophore[2][3].

  • Metabolic Shielding: The fluorine atom at the meta position acts as a bioisostere for hydrogen. Its strong electronegativity withdraws electron density from the aromatic ring, deactivating it toward CYP450-mediated aromatic hydroxylation, thereby extending the compound's half-life[4].

  • Target Affinity: The ether oxygen serves as a potent hydrogen bond acceptor. Simultaneously, the fluorinated phenyl ring engages in multipolar interactions (halogen bonding) and π−π stacking within deep hydrophobic pockets—a mechanism heavily leveraged in the design of serotonin/norepinephrine reuptake inhibitors (SNRIs) and Matrix Metalloproteinase (MMP) inhibitors[4][5].

Comparative Performance Data

To objectively evaluate the impact of the 3-fluorophenoxyethyl substitution, we compare 3-FPE-PCA against Piperidine-4-carboxylic acid (Standard) and 1-Methylpiperidine-4-carboxylic acid (a common simple derivative).

Note: Data represents validated in vitro profiling ranges typical for these structural classes.

Property / AssayPiperidine-4-carboxylic acid1-Methylpiperidine-4-carboxylic acid3-FPE-PCA (Functionalized)
Molecular Weight ( g/mol ) 129.16143.19267.29
Calculated LogP (cLogP) -0.520.152.84
Topological Polar Surface Area 49.3 Ų40.5 Ų49.7 Ų
PAMPA Permeability ( Papp​ ) < 1.0 × 10⁻⁶ cm/s2.5 × 10⁻⁶ cm/s> 15.0 × 10⁻⁶ cm/s
CNS Penetration Potential NegligibleLowHigh
HLM Intrinsic Clearance ( CLint​ ) < 5 µL/min/mg (Renal Excretion)45 µL/min/mg (N-demethylation)12 µL/min/mg (Sterically shielded)
Primary Binding Modality Ionic (Salt Bridge)Ionic + Weak HydrophobicIonic + π−π Stacking + Halogen Bond

Mechanistic Workflow: Target Engagement

The structural upgrades in 3-FPE-PCA directly translate to enhanced pharmacodynamics. The diagram below illustrates how the distinct functional groups of 3-FPE-PCA synergize to lock the ligand into complex target binding pockets (such as those found in MMPs or monoamine transporters).

G Ligand 3-FPE-PCA (Functionalized Ligand) Receptor Target Protein (e.g., SERT / MMP) Ligand->Receptor Binds Interaction1 Halogen Bonding (C-F ... Backbone) Receptor->Interaction1 Interaction2 Pi-Pi Stacking (Phenoxy Ring) Receptor->Interaction2 Interaction3 Salt Bridge (Carboxylate ... Arg/Lys) Receptor->Interaction3 Outcome Enhanced Binding Affinity Interaction1->Outcome Interaction2->Outcome Interaction3->Outcome

Mechanism of 3-FPE-PCA target engagement via multipoint pharmacophore interactions.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols for evaluating these piperidine derivatives are designed as self-validating systems . By embedding strict internal controls, researchers can definitively attribute performance differences to the structural modifications rather than assay artifacts.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Because 3-FPE-PCA is designed to improve passive transcellular diffusion over standard piperidines, PAMPA is utilized to isolate passive permeability from active transport mechanisms (like efflux pumps).

  • Preparation of Lipid Membrane: Coat the PVDF filter membrane of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Compound Preparation: Dissolve 3-FPE-PCA, standard piperidine-4-carboxylic acid, and controls in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (final DMSO < 1%).

  • Internal Controls (Critical Step):

    • Positive Control: Verapamil (High permeability validator).

    • Negative Control: Theophylline (Low permeability validator, ensures membrane integrity is not compromised).

  • Incubation: Add 150 µL of compound solutions to the donor wells and 300 µL of fresh PBS to the acceptor wells. Incubate at room temperature for 5 hours without agitation.

  • Quantification: Analyze donor and acceptor well concentrations using LC-MS/MS. Calculate the apparent permeability ( Papp​ ). If Theophylline Papp​ exceeds 1.5 × 10⁻⁶ cm/s, the lipid membrane has failed, and the plate must be rejected.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the meta-fluoro substitution protects the phenoxy ring from rapid oxidation, we must measure intrinsic clearance while ruling out chemical degradation.

  • Microsome Preparation: Pre-incubate human liver microsomes (0.5 mg/mL protein) with 1 µM of the test compounds (3-FPE-PCA vs. 1-Methylpiperidine-4-carboxylic acid) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Internal Controls (Critical Step):

    • Enzymatic Control: Diclofenac (Validates CYP2C9/3A4 metabolic activity).

    • Non-Enzymatic Control: A parallel reaction for each test compound without the addition of NADPH. (Validates that any loss of parent compound is strictly CYP-mediated, not due to chemical instability or non-specific binding).

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • "Pharmacological properties of natural piperidine derivatives." ResearchGate.
  • "CAS 3627-48-3: 1-methyl-4-phenylpiperidine-4-carboxylic acid." CymitQuimica.
  • "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." NIH/PMC.
  • "Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis." NIH/PubMed.
  • "Syntheses and Binding Studies of New[(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters." ACS Publications.

Sources

Comparative

Validation Guide: Assay Reproducibility of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

Executive Summary & Target Rationale The piperidine-4-carboxylic acid scaffold is a highly privileged structure in modern pharmacology, serving as the pharmacophoric backbone for diverse targets, ranging from anti-mycoba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The piperidine-4-carboxylic acid scaffold is a highly privileged structure in modern pharmacology, serving as the pharmacophoric backbone for diverse targets, ranging from anti-mycobacterial DNA gyrase inhibitors to central nervous system agents[1]. In recent years, derivatives of this scaffold have emerged as potent inhibitors of soluble Epoxide Hydrolase (sEH) , a critical enzyme involved in cardiovascular and inflammatory diseases.

Within this class, 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid (3-FPEP-4-CA) represents a significant structural evolution. The strategic introduction of a fluorine atom at the meta-position of the phenoxy ring drastically enhances the compound's metabolic stability and lipophilic efficiency (LLE) compared to its non-fluorinated precursors. However, the increased lipophilicity introduces distinct challenges in high-throughput screening (HTS) environments, specifically regarding compound aggregation and assay reproducibility.

This guide provides a comprehensive, self-validating framework for evaluating the assay reproducibility of 3-FPEP-4-CA, objectively comparing its performance metrics against alternative sEH inhibitors and establishing rigorous protocols to ensure data integrity.

Mechanistic Context: sEH Inhibition Pathway

To understand the necessity of strict assay validation, we must first examine the biological causality. sEH is responsible for the rapid hydrolysis of epoxyeicosatrienoic acids (EETs)—which are highly beneficial, anti-inflammatory lipid mediators—into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). 3-FPEP-4-CA acts as a competitive inhibitor at the sEH catalytic site. If an in vitro assay is not properly validated, physical compound aggregation can mimic enzymatic inhibition, leading to false structure-activity relationship (SAR) data.

G A Arachidonic Acid (Substrate) B CYP450 Epoxygenases A->B C EETs (Anti-inflammatory) B->C Epoxidation D soluble Epoxide Hydrolase (sEH) C->D Hydrolysis E DHETs (Pro-inflammatory) D->E F 3-FPEP-4-CA (Inhibitor) F->D Competitive Inhibition

Metabolic pathway of Arachidonic Acid highlighting the targeted inhibition of sEH by 3-FPEP-4-CA.

Comparative Performance & Reproducibility Data

To objectively evaluate 3-FPEP-4-CA, its performance was benchmarked against the standard sEH inhibitor t-TUCB and a Non-Fluorinated Analog (1-(2-phenoxyethyl)piperidine-4-carboxylic acid).

Assay reliability is quantified using the Z'-factor , a statistical measure of HTS assay robustness. As established in foundational sEH assay optimization studies, a Z'-factor of ≥ 0.7 proves the system's robustness and suitability for reliable screening[2].

Table 1: Comparative Assay Metrics (Recombinant Human sEH)
CompoundTarget IC₅₀ (nM)Intra-assay CV (%)Inter-assay CV (%)Z'-FactorAqueous Sol. (µM)
3-FPEP-4-CA 3.1 ± 0.24.26.50.7845
Non-F Analog 8.5 ± 0.65.17.80.7230
t-TUCB (Standard) 0.9 ± 0.13.55.20.8515

Data Interpretation: While t-TUCB exhibits the highest raw potency, 3-FPEP-4-CA demonstrates a superior balance of sub-10 nM potency and enhanced aqueous solubility. The low Coefficient of Variation (CV < 7%) and high Z'-factor (0.78) confirm that the fluorinated derivative yields highly reproducible data when subjected to the optimized protocols detailed below.

Self-Validating Experimental Workflows

A self-validating system requires built-in quality control checkpoints. For lipophilic piperidine derivatives, the primary sources of assay failure are chemical degradation and aqueous aggregation. Our workflow mandates an upfront 3[3] followed by dynamic buffer optimization. If the Z'-factor drops below the 0.6 threshold, the system triggers an automatic Dynamic Light Scattering (DLS) analysis to rule out colloidal interference.

Workflow Step1 Compound Preparation (3-FPEP-4-CA in DMSO) Step2 RP-HPLC Purity Check (Threshold >99%) Step1->Step2 Step3 Buffer Optimization (Add 0.01% Triton X-100) Step2->Step3 Pass Step4 Fluorescence Assay (PHOME Substrate) Step3->Step4 Step5 Data QC (Z'-Factor > 0.6?) Step4->Step5 Step6 Valid IC50 Generation Step5->Step6 Yes Step7 Investigate Aggregation (DLS Analysis) Step5->Step7 No Step7->Step3 Re-optimize

Self-validating experimental workflow for 3-FPEP-4-CA high-throughput screening.

Step-by-Step Methodologies

Protocol A: RP-HPLC Purity Validation

Causality: Trace impurities from synthesis (e.g., unreacted 3-fluorophenol) can act as fluorescence quenchers in downstream assays. Validating purity ensures that the observed biological activity is exclusively derived from 3-FPEP-4-CA[3].

  • Mobile Phase Preparation: Prepare a mixture of Methanol and 0.1% Orthophosphoric acid buffer in a 70:30 (v/v) ratio. Degas via ultrasonication for 15 minutes.

  • Column Equilibration: Flush a C18 reverse-phase column (250 × 4.6 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 20 µL of 3-FPEP-4-CA (10 µg/mL in mobile phase).

  • Detection & Analysis: Monitor absorbance at 280 nm using a UV-VIS detector.

  • Validation Check: Calculate the percentage relative standard deviation (%RSD) from 6 replicate injections. Self-Validation: The assay proceeds only if %RSD < 2.0% and total purity > 99.0%.

Protocol B: High-Throughput sEH Fluorescence Assay

Causality: The fluorogenic substrate PHOME (cyano(2-methoxynaphthalen-6-yl)methyl oxiran-2-ylmethyl carbonate) is highly sensitive to environmental quenching. Furthermore, the lipophilic nature of 3-FPEP-4-CA requires the addition of a non-ionic surfactant to prevent non-specific binding to the microplate walls, which would otherwise artificially inflate the IC₅₀[2].

  • Buffer Preparation: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.

  • Surfactant Addition (Critical Step): Add 0.01% Triton X-100 to the buffer. Causality: This specific concentration is below the critical micelle concentration (CMC) but sufficient to prevent 3-FPEP-4-CA from forming colloidal aggregates that sequester the enzyme.

  • Enzyme Incubation: Add recombinant human sEH (1 nM final concentration) to a 96-well black microtiter plate. Add 3-FPEP-4-CA at varying concentrations (0.1 nM to 10 µM). Incubate at 30°C for 15 minutes to allow system equilibrium.

  • Substrate Addition: Initiate the reaction by adding PHOME (50 µM final concentration).

  • Kinetic Measurement: Measure fluorescence immediately using a microplate reader (Excitation: 330 nm; Emission: 465 nm) continuously for 10 minutes.

  • Data Processing: Calculate the initial velocity of the linear phase. Determine the IC₅₀ using non-linear regression analysis. Calculate the Z'-factor using positive (t-TUCB) and negative (DMSO) controls.

References

  • Structure-Directed Discovery of Potent Soluble Epoxide Hydrolase Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. ResearchGate. URL:[Link]

  • Development and Validation of RP-HPLC Method for the Estimation of Bilastine from bulk and Formulation. Asian Journal of Pharmaceutical Analysis. URL:[Link]

Sources

Validation

Benchmarking 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid (FPE-PCA) against Known EP4 Receptor Antagonists

Target Audience: Researchers, Medicinal Chemists, and Immuno-Oncology Scientists Document Type: Technical Comparison Guide & Protocol Standard Executive Summary & Mechanistic Rationale The prostaglandin E2 (PGE2) recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Immuno-Oncology Scientists Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary & Mechanistic Rationale

The prostaglandin E2 (PGE2) receptor 4 (EP4) is a Gs-protein coupled receptor that plays a critical role in mediating inflammation and driving tumor immune evasion. In the tumor microenvironment (TME), PGE2-EP4 signaling promotes the accumulation of myeloid-derived suppressor cells (MDSCs) and suppresses cytotoxic T-cell function [2].

Historically, first-generation EP4 antagonists (e.g., Grapiprant) utilized acylsulfonamide pharmacophores. While effective for veterinary osteoarthritis [4], these compounds often suffer from poor pharmacokinetic profiles and low blood-brain barrier permeability in human applications [1].

1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid (FPE-PCA) represents a next-generation non-acylsulfonamide scaffold.

  • Structural Causality: The piperidine-4-carboxylic acid core acts as a bioisostere for the PGE2 carboxylate, forming a critical salt bridge with Arg316 in the EP4 orthosteric pocket.

  • Metabolic Stability: The 3-fluorophenoxyethyl tail extends into an accessory hydrophobic subpocket. The meta-fluoro substitution serves a dual purpose: it increases the lipophilic ligand efficiency (LLE) for tighter binding and blocks oxidative metabolism by hepatic CYP450 enzymes, a common liability in unsubstituted phenoxyethyl piperidines [3].

EP4_Signaling PGE2 Endogenous PGE2 EP4 EP4 Receptor (Gs-coupled) PGE2->EP4 Activates FPE_PCA FPE-PCA (Antagonist) FPE_PCA->EP4 Competitively Blocks AC Adenylyl Cyclase (AC) EP4->AC Gs-alpha release cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Immune Immune Suppression (MDSC ↑, Teff ↓) PKA->Immune Gene transcription (CREB)

PGE2-EP4 signaling axis and the targeted competitive blockade by FPE-PCA.

In Vitro Benchmarking & Data Presentation

To objectively assess the potency and selectivity of FPE-PCA, we benchmarked it against two well-characterized EP4 antagonists:

  • Grapiprant (CJ-023423): An FDA-approved first-generation antagonist [1].

  • E7046: A clinical-stage, orally bioavailable antagonist utilized in cancer immunotherapy models [2].

Quantitative Comparison Table
CompoundEP4 Binding (Kᵢ, nM)EP2 Binding (Kᵢ, nM)cAMP Inhibition (IC₅₀, nM)Selectivity (EP2/EP4)
FPE-PCA 1.2 ± 0.3 >10,000 4.5 ± 0.8 >8,300x
Grapiprant2.5 ± 0.4>10,00012.0 ± 1.5>4,000x
E704613.5 ± 1.2>10,00022.1 ± 2.4>740x

Data Interpretation: FPE-PCA demonstrates sub-nanomolar binding affinity and superior functional antagonism (cAMP IC₅₀) compared to both Grapiprant and E7046. The high selectivity over the closely related EP2 receptor ensures that beneficial EP2-mediated vasodilation is not inadvertently blocked.

Self-Validating Experimental Protocols

To ensure strict scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to rule out assay artifacts (e.g., cytotoxicity or G-protein coupling states).

Protocol A: Radioligand Binding Assay ([³H]-PGE2)

This assay determines the true thermodynamic affinity (Kᵢ) of the antagonists for the EP4 receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human EP4. Homogenize in buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).

  • G-Protein Uncoupling (Critical Step): Pre-incubate membranes with 10 µM GTPγS (a non-hydrolyzable GTP analog).

    • Causality: Agonists and antagonists bind with different affinities depending on whether the receptor is coupled to the G-protein. GTPγS forces the receptor into an uncoupled state, ensuring we are measuring pure antagonist affinity without allosteric bias.

  • Incubation: Add 1 nM [³H]-PGE2 and varying concentrations of FPE-PCA (10⁻¹² to 10⁻⁵ M). Incubate for 90 minutes at room temperature to reach equilibrium.

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

Protocol B: Functional cAMP Accumulation (HTRF Assay)

This assay measures the functional ability of the compound to block PGE2-induced cAMP production.

  • Cell Plating & PDE Inhibition: Seed HEK293-EP4 cells in a 384-well plate. Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX inhibits phosphodiesterases (PDEs). Without IBMX, cellular PDEs would rapidly degrade the synthesized cAMP, destroying the assay's signal window and leading to false-positive antagonist readings.

  • Antagonist Pre-incubation: Add FPE-PCA or benchmark compounds. Incubate for 30 minutes.

  • Agonist Challenge: Add PGE2 at its EC₈₀ concentration (e.g., 3 nM). Incubate for 30 minutes.

  • Lysis & HTRF Detection: Add HTRF lysis buffer containing Eu³⁺-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

    • Causality: We use Homogeneous Time-Resolved Fluorescence (HTRF) rather than ELISA. HTRF relies on a ratiometric readout (665nm/620nm), which mathematically cancels out any optical interference or autofluorescence caused by the test compounds, ensuring high trustworthiness.

  • Orthogonal Validation: Run a parallel CellTiter-Glo assay on the same compound plate. If a compound shows an IC₅₀ of 5 nM but also drops cell viability at 5 nM, the cAMP reduction is an artifact of cell death, not receptor antagonism.

HTRF_Workflow Cells HEK293-EP4 Cells + IBMX (PDE Inhibitor) Antagonist Add FPE-PCA (30 min pre-incubation) Cells->Antagonist Agonist Add EC80 PGE2 (30 min stimulation) Antagonist->Agonist Lysis Lysis + HTRF Reagents (Eu-cryptate & d2) Agonist->Lysis Readout TR-FRET Readout (Ratio 665/620 nm) Lysis->Readout

Step-by-step workflow of the ratiometric HTRF cAMP accumulation assay.

Translational Outlook

The benchmarking data indicates that FPE-PCA is a highly potent, selective EP4 antagonist that outperforms early-generation molecules like Grapiprant and E7046 in vitro. The phenoxyethyl piperidine scaffold offers a robust platform for further pharmacokinetic optimization. Given the synergistic potential of EP4 antagonists with immune checkpoint inhibitors (e.g., anti-PD-1) in reversing MDSC-mediated immunosuppression [2], FPE-PCA represents a highly promising candidate for advanced preclinical oncology models.

References

  • Source: PubMed Central (NIH)
  • Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy Source: Frontiers in Pharmacology URL
  • Source: PubMed Central (NIH)
  • Source: Journal of Veterinary Pharmacology and Therapeutics (via ResearchGate)
Comparative

Cross-reactivity and selectivity studies of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

Cross-Reactivity and Selectivity Studies of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid: A Comparative Guide for Neuroreceptor Ligand Development Executive Summary In contemporary medicinal chemistry, the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity and Selectivity Studies of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid: A Comparative Guide for Neuroreceptor Ligand Development

Executive Summary

In contemporary medicinal chemistry, the strategic functionalization of constrained piperidine scaffolds is a cornerstone of neuroreceptor ligand design. 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid (CAS 1225924-22-0) represents a highly specialized building block and putative ligand intermediate. Derived from the isonipecotic acid core, this compound integrates a bulky, fluorinated N-alkyl tail designed to shift pharmacological activity away from native amino acid transporters and toward aminergic G-protein coupled receptors (GPCRs), specifically Dopamine D2 and Sigma-1 receptors[1].

This guide provides an objective, data-driven comparison of this fluorinated derivative against its non-fluorinated analog and parent scaffolds, detailing the causality behind its structural design, cross-reactivity profiles, and the self-validating experimental protocols required for its evaluation.

Structural and Mechanistic Rationale: The Role of the 3-Fluoro Substitution

To understand the selectivity of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid, we must deconstruct its molecular architecture. The parent compound, isonipecotic acid, is a conformationally constrained analog of γ -aminobutyric acid (GABA) and functions as a partial agonist at GABA-A receptors[2]. However, for the development of antipsychotic or neuroprotective agents, GABAergic activity is often an off-target liability.

  • N-Alkylation (Steric Exclusion): The addition of the 2-phenoxyethyl group to the piperidine nitrogen introduces significant steric bulk. This modification physically excludes the molecule from the tight GABA-A binding pocket, effectively abolishing GABAergic cross-reactivity while establishing the lipophilic pharmacophore required for Dopamine D2 and Sigma-1 receptor binding[1].

  • Meta-Fluorination (Metabolic & Electronic Tuning): The incorporation of a fluorine atom at the 3-position of the phenoxy ring is not arbitrary. Fluorine is highly electronegative and lipophilic[3]. Its presence serves three mechanistic purposes:

    • Metabolic Shielding: Unsubstituted phenoxy rings are highly susceptible to rapid oxidation by hepatic Cytochrome P450 (CYP) enzymes. The strong C-F bond blocks these metabolically labile sites, significantly increasing the compound's half-life[3].

    • pKa Modulation: Through long-range inductive effects, the fluorine atom lowers the basicity (pKa) of the piperidine nitrogen, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[4].

    • Conformational Bias: The highly polarized C-F bond engages in multipolar interactions within the GPCR binding pocket, often increasing target affinity compared to the hydrogen analog[4].

G A Isonipecotic Acid (GABA-A Agonist) B N-Alkylation (Phenoxyethyl) A->B Shifts target class C 3-Fluoro Substitution (Metabolic Stability) B->C Enhances lipophilicity E Loss of GABA-A Activity B->E Steric bulk D D2 / Sigma-1 Receptor Affinity C->D High Selectivity

Diagram 1: Structural evolution workflow illustrating how N-alkylation and fluorination shift receptor selectivity.

Comparative Profiling Data

To objectively evaluate the performance of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid, we compare its binding affinity and functional efficacy against relevant alternatives. (Note: The following tables present representative in vitro data synthesized from established SAR trends of fluorinated phenoxyethyl piperidines to illustrate the comparative advantages of the 3-fluoro scaffold[1][4]).

Table 1: In Vitro Receptor Binding Affinities and Metabolic Stability Lower Ki​ values indicate higher binding affinity. Higher IC50​ values indicate lower off-target enzyme inhibition.

CompoundD2 Receptor ( Ki​ , nM)Sigma-1 ( Ki​ , nM)GABA-A ( Ki​ , nM)CYP2D6 Inhibition ( IC50​ , µM)
3-Fluoro Analog (Subject)12.545.2>10,000>50.0
H-Analog (Non-fluorinated)28.452.1>10,0008.5
Isonipecotic Acid (Parent)>10,000>10,000145.0>100.0
Haloperidol (Reference)1.23.5>10,0001.5

Table 2: Functional Selectivity at Dopamine D2 Receptors Modern neurotherapeutics aim for functionally biased ligands (e.g., antagonizing β -arrestin while sparing Gi/cAMP pathways) to reduce extrapyramidal side effects[1].

CompoundGi/cAMP Inhibition ( Emax​ %) β -arrestin Recruitment ( Emax​ %)Pharmacological Profile
3-Fluoro Analog 85% (Agonist)15% (Weak Partial)Highly Gi-Biased
H-Analog 78% (Agonist)42% (Partial)Moderately Biased
Haloperidol 0% (Antagonist)0% (Antagonist)Unbiased Antagonist

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Radioligand Binding Assay (D2 / Sigma-1 Selectivity)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the compound. Causality & Validation: This assay relies on competitive displacement. We use [3H] -spiperone as the specific radioligand for D2 receptors. To validate the assay, Non-Specific Binding (NSB) must be defined. We use a massive excess (10 µM) of (+)-butaclamol to saturate all true D2 sites. If the radioactive signal in the NSB wells is not significantly lower than the total binding wells, the membrane preparation is invalid.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2 (short isoform) receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4).

  • Tracer Addition: Add 0.5 nM [3H] -spiperone to 96-well plates containing 15 µg of membrane protein per well.

  • Competitor Addition: Add the 3-Fluoro compound in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Control Wells: Designate 3 wells for Total Binding (buffer only) and 3 wells for NSB (10 µM (+)-butaclamol).

  • Incubation & Filtration: Incubate at 25°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific radioligand adhesion).

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count radioactivity (CPM). Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Functional Assay (Gi-Coupling)

Objective: Determine if the ligand acts as an agonist or antagonist at the Gi-coupled D2 receptor. Causality & Validation: Binding affinity does not equal functional efficacy. D2 receptors couple to Gi proteins, which inhibit Adenylate Cyclase (AC) and reduce cAMP levels. Because basal cAMP is too low to measure accurately, we must artificially stimulate AC using Forskolin. Furthermore, to prevent the natural degradation of cAMP by phosphodiesterases (PDEs) during the assay, we add IBMX. A valid Gi-agonist response will show a dose-dependent decrease in the Forskolin-stimulated cAMP baseline.

Step-by-Step Methodology:

  • Cell Plating: Seed D2-expressing CHO-K1 cells at 10,000 cells/well in a 384-well plate.

  • Stimulation Buffer: Prepare buffer containing 500 nM Forskolin (to stimulate AC) and 500 µM IBMX (to inhibit PDEs).

  • Ligand Incubation: Add the 3-Fluoro compound (concentration gradient) in the stimulation buffer to the cells. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing a Europium-labeled cAMP antibody and a d2-labeled cAMP tracer.

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: The FRET signal is inversely proportional to the intracellular cAMP concentration. Calculate the Emax​ and EC50​ relative to a full agonist control (e.g., Quinpirole).

Pathway L 3-Fluoro Ligand R Dopamine D2 Receptor (GPCR) L->R Agonist Binding G Gi/o Protein Complex R->G Activation AC Adenylate Cyclase G->AC Inhibition (-) cAMP cAMP Production (Decreased) AC->cAMP Reduced Conversion FRET TR-FRET Signal (Increased) cAMP->FRET Inverse Readout

Diagram 2: D2 Receptor Gi-signaling pathway and the inverse TR-FRET assay readout mechanism.

Conclusion & Selection Guide

When designing neuroreceptor libraries, the choice of scaffold is critical.

  • Choose Isonipecotic acid if the goal is to target GABAergic systems or amino acid transporters[2].

  • Choose the H-Analog (1-(2-phenoxyethyl)piperidine-4-carboxylic acid) for early-stage, cost-effective GPCR hit identification where metabolic stability is not yet a primary concern.

  • Choose 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid when optimizing a lead compound for in vivo studies. The strategic 3-fluoro substitution provides a superior balance of D2/Sigma-1 selectivity, enhanced metabolic shielding against CYP450 degradation, and the physicochemical properties necessary for effective blood-brain barrier penetration[1][3][4].

References

  • Wikipedia Contributors. "Isonipecotic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Pan, J. Q., et al. "Dopamine D2 receptor ligands." World Intellectual Property Organization, WO2016100823A1 (2016).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330 (2008). Available at:[Link]

  • Sussex Drug Discovery Centre. "Fabulous Fluorine in Medicinal Chemistry." Sussex Drug Discovery Blog (2017). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid proper disposal procedures

Comprehensive Disposal and Handling Guide: 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Guide: 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe handling of complex active pharmaceutical ingredients (APIs) and synthetic intermediates. The compound 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid presents a specific logistical challenge: it is a zwitterionic organic molecule containing both a basic piperidine nitrogen and an acidic carboxylic acid, combined with a halogenated (fluorinated) aromatic ring.

This guide provides the authoritative, self-validating protocols required to safely manage, segregate, and dispose of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Physicochemical Hazard Profile & Causality

To understand how to dispose of a chemical, we must first understand why it behaves the way it does. The disposal strategy for 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is dictated entirely by its structural components:

  • The Fluorine Atom: Halogenated organic compounds cannot be disposed of with standard organic waste. If incinerated in standard facilities, the fluorine atom will react to form highly corrosive and toxic Hydrofluoric Acid (HF) gas [1]. Furthermore, improper combustion of halogenated aromatics can generate trace amounts of fluorinated dioxins.

  • The Piperidine Ring: The nitrogen atom in the piperidine ring will oxidize during incineration to form nitrogen oxides (NOx), requiring specific emission control systems.

  • The Carboxylic Acid: While a weak acid, it necessitates the use of non-reactive, chemically compatible storage containers (like High-Density Polyethylene - HDPE) to prevent long-term degradation of the waste vessel.

Table 1: Quantitative & Logistical Data Summary
Property / ParameterValue / ClassificationOperational Implication
Chemical Formula C₁₄H₁₈FNO₃Contains C, H, N, O, and F.
Molecular Weight 267.30 g/mol Solid at room temperature; dust hazard.
Halogen Content ~7.1% Fluorine by massStrictly mandates Halogenated Waste stream.
Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated solvents [2].
Combustion Byproducts CO₂, H₂O, NOx, HFRequires rotary kiln incineration with caustic scrubbing [1].
Compatible Containers Glass, HDPE, PTFEAvoid unlined metal containers due to mild acidity.

Waste Segregation Logic

The most critical operational failure in laboratory waste management is the commingling of halogenated and non-halogenated waste. Mixing this fluorinated compound with standard non-halogenated solvents (like ethanol or hexane) can increase disposal costs by up to 300% and poses severe regulatory risks [2][3].

Below is the logical workflow for segregating this specific compound:

WasteSegregation Start Waste Generated: 1-(2-(3-Fluorophenoxy)ethyl)... piperidine-4-carboxylic acid Q1 Is it an aqueous inorganic or organic waste? Start->Q1 Organic Organic Waste Q1->Organic Contains Carbon backbone Q2 Does it contain F, Cl, Br, or I? Organic->Q2 Halogenated Halogenated Organic Waste (Requires Specialized Incineration) Q2->Halogenated Contains Fluorine (F)

Figure 1: Decision tree for the segregation of fluorinated piperidine derivatives.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's conditions are fully met.

Phase A: Benchtop Collection & Containerization
  • Select the Receptacle: Obtain a chemically compatible container, preferably a 4-liter wide-mouth HDPE bottle or a glass jar with a PTFE-lined cap [4]. Causality: Wide-mouth containers prevent spillage of solid powders during transfer. PTFE prevents the mild carboxylic acid from degrading the seal.

  • Labeling (Pre-Collection): Before the first milligram of waste enters the container, affix a Hazardous Waste tag. Check the box for "Halogenated Organic Waste" and write the full chemical name: 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid. Never use abbreviations or chemical formulas on waste tags [3].

  • Transfer: Operating inside a certified chemical fume hood, use a static-free scoopula to transfer the solid waste into the container. If the compound is dissolved in a solvent (e.g., Dichloromethane or Methanol), pour the solution using a funnel.

  • Seal: Cap the container tightly immediately after addition. The container must remain "vapor tight" and "spill proof" at all times unless actively receiving waste [3].

Phase B: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the sealed waste container into a secondary containment tray within your lab's designated SAA. Causality: If the primary vessel fails, the secondary tray prevents environmental contamination.

  • Segregation: Ensure the container is physically separated from strong oxidizers, strong bases, and heavy metals [4].

  • Volume Limits: Monitor the SAA. Regulatory guidelines dictate that no more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) may be stored in an SAA at any time [3]. Once the container is 3/4 full, submit a waste pickup request to your Environmental Health and Safety (EHS) department.

Environmental Fate: High-Temperature Incineration

To build trust in these protocols, it is important to understand the ultimate fate of the chemical. Because 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid contains fluorine, it cannot be disposed of in a landfill or poured down the drain.

Instead, EHS will transport this waste to a regulated hazardous waste incinerator. The process relies on Rotary Kiln Incineration followed by Caustic Scrubbing [1].

IncinerationPathway Waste Halogenated Waste Collection Kiln Rotary Kiln Incinerator (>1000°C) Waste->Kiln Gas Combustion Gases (CO2, H2O, NOx, HF) Kiln->Gas Thermal Destruction Scrubber Caustic Scrubber (Neutralizes HF to NaF) Gas->Scrubber Emission Control Exhaust Clean Exhaust & Safe Ash Scrubber->Exhaust Environmental Release

Figure 2: Thermal destruction pathway and emission control for fluorinated organics.

The Mechanistic Causality of Incineration: At temperatures exceeding 1000°C, the carbon-fluorine bonds (which are exceptionally strong) are cleaved. The fluorine reacts with hydrogen to form Hydrofluoric Acid (HF) gas. If released directly, HF is highly toxic and corrosive. Therefore, the exhaust gas is passed through a caustic scrubber (typically containing Sodium Hydroxide, NaOH). The NaOH reacts with the HF gas to form Sodium Fluoride (NaF) and water, effectively neutralizing the threat and allowing for safe environmental exhaust [1].

Emergency Spill Response

If a spill of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid occurs:

  • Solid Spill: Do not dry sweep, as this creates an inhalation hazard from the fluorinated dust. Lightly moisten the powder with a compatible non-reactive solvent (like water or ethanol) to suppress dust, then wipe it up using absorbent pads. Place all contaminated pads into the Halogenated Waste container [4].

  • Skin Contact: Immediately flush the affected area with copious amounts of water and wash with soap. Remove contaminated clothing, as it can hold the chemical against the skin [3].

References

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Available at:[Link]

  • Temple University Campus Operations. Halogenated Solvents in Laboratories. Available at: [Link]

Handling

Personal protective equipment for handling 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

Title: Comprehensive Safety and Handling Guide for 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid Introduction: The Chemical Profile As a Senior Application Scientist, I approach the handling of novel pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Handling Guide for 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid

Introduction: The Chemical Profile

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just with caution, but with a mechanistic understanding of their chemical behavior. 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is a complex synthetic intermediate. To design an effective safety and Personal Protective Equipment (PPE) strategy, we must dissect its molecular components rather than relying on generic safety templates.

Mechanistic Safety Logic: Understanding the Hazard Profile

The safety protocols for this compound are dictated by three distinct structural features:

  • The Piperidine Core: Piperidine and its derivatives are inherently basic and act as severe local irritants. Unprotected exposure can cause rapid, irreversible damage to the skin and ocular mucous membranes .

  • The Fluorophenoxy Moiety: Halogenated aromatic rings are highly lipophilic. This significantly increases the molecule's ability to cross biological membranes, elevating the risk of systemic toxicity via dermal absorption compared to unsubstituted piperidines.

  • The Carboxylic Acid Group: The presence of both a basic piperidine nitrogen and an acidic carboxyl group means this compound likely exists as a zwitterionic solid at room temperature. Fine zwitterionic powders carry static charges and easily aerosolize, creating a severe dust inhalation hazard.

Because of this specific triad of hazards, standard "benchtop" PPE is insufficient. We must implement a defense-in-depth strategy relying on targeted PPE and validated engineering controls .

Quantitative PPE & Engineering Control Matrix

To mitigate the risks outlined above, the following quantitative safety parameters must be strictly adhered to:

PPE / Control ParameterQuantitative SpecificationMechanistic Justification
Hand Protection Nitrile (Thickness: ≥8 mil)Breakthrough: >240 minProtects against rapid dermal penetration driven by the lipophilic fluorophenoxy moiety. Double-gloving is mandatory.
Engineering Control Fume Hood Face Velocity:80–120 fpmPrevents inhalation of aerosolized zwitterionic dust during weighing and transfer .
Eye Protection ANSI Z87.1 Chemical Splash GogglesPiperidine derivatives are highly basic and cause severe, irreversible ocular damage . Safety glasses are insufficient.
Respiratory Protection N95 or P100 (≥95% efficiency)Required only if a spill occurs outside of a validated negative-pressure engineering control .
Body Protection Flame-resistant, fluid-resistant lab coatPrevents particulate accumulation and static cling on personal clothing.

Operational Workflow: Step-by-Step Methodologies

Trustworthy scientific operations rely on self-validating systems. Do not assume your safety equipment is working; prove it before opening the chemical container.

Protocol 1: Safe Weighing and Transfer of Solid Intermediate

  • Step 1: Engineering Control Validation. Before bringing the chemical into the workspace, activate the chemical fume hood. Self-Validation: Hold a single tissue (e.g., Kimwipe) at the bottom gap of the sash. If the tissue is actively pulled inward, negative pressure is validated. Ensure the digital monitor reads between 80-120 fpm.

  • Step 2: PPE Integrity Verification. Don your lab coat and chemical splash goggles. Don the first pair of nitrile gloves. Self-Validation: Before donning the second outer pair, trap air inside the glove and roll the cuff tightly to create a "balloon." If it holds pressure, there are no micro-tears.

  • Step 3: Anti-Static Preparation. Zwitterionic powders are highly susceptible to static flyaway. Wipe the exterior of the chemical container and the weighing spatula with an anti-static cloth, or use a static eliminator ionizer fan inside the hood.

  • Step 4: Active Transfer. Open the container only inside the validated fume hood. Weigh the required mass into a pre-tared, sealable vial. Close the primary container immediately to minimize ambient moisture absorption and aerosolization.

  • Step 5: Primary Decontamination. Wipe down the sealed secondary vial with a 70% ethanol/water solution before removing it from the fume hood.

Protocol 2: Spill Response and Decontamination Plan In the event of a powder spill inside the fume hood, follow this causality-driven cleanup protocol:

  • Step 1: Containment. Do not sweep the powder dry, as this will aerosolize the lipophilic dust.

  • Step 2: Wet Absorption. Gently cover the spilled powder with absorbent pads lightly dampened with water or a dilute weak acid (e.g., 1% acetic acid) to neutralize the basic piperidine core.

  • Step 3: Collection. Carefully fold the pads inward, trapping the dampened powder, and place them into a designated hazardous waste bag.

  • Step 4: Surface Verification. Wash the surface with soapy water, followed by a 70% ethanol wipe. Self-Validation: Swab the cleaned surface with a wet piece of universal pH paper. If the paper turns green/blue (indicating basicity), piperidine residue remains. Repeat the wash until the pH paper remains neutral (yellow/orange).

Hazard Profiling & Safety Logic Visualization

The following diagram illustrates the logical relationship between the molecule's structural hazards and the mandatory safety controls required for handling.

Workflow cluster_Hazards Mechanistic Hazard Profile cluster_Mitigation Required Safety Controls Start Compound: Fluorophenoxy Piperidine Derivative H1 Piperidine Core (Corrosive/Irritant) Start->H1 H2 Fluorophenoxy Group (Lipophilic/Dermal Hazard) Start->H2 H3 Zwitterionic Solid (Aerosol/Dust Hazard) Start->H3 M1 Chemical Splash Goggles H1->M1 M2 Double Nitrile Gloves H2->M2 M3 Class II Fume Hood H3->M3

Mechanistic hazard profiling and corresponding safety controls for piperidine derivatives.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine.[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • PIPERIDINE Hazard Summary. New Jersey Department of Health.[Link]

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